molecular formula C11H14O3 B1347253 3-(3,5-Dimethylphenoxy)propanoic acid CAS No. 7507-34-8

3-(3,5-Dimethylphenoxy)propanoic acid

Cat. No.: B1347253
CAS No.: 7507-34-8
M. Wt: 194.23 g/mol
InChI Key: DKXUNJWAAUBSMR-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenoxy)propanoic acid is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407966. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,5-dimethylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-5-9(2)7-10(6-8)14-4-3-11(12)13/h5-7H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXUNJWAAUBSMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00324910
Record name 3-(3,5-dimethylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7507-34-8
Record name NSC407966
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407966
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3,5-dimethylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(3,5-Dimethylphenoxy)propanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(3,5-Dimethylphenoxy)propanoic Acid: Physicochemical Profiling and Synthetic Methodologies Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

This compound (CAS: 7507-34-8) is a specialized ether-linked carboxylic acid derivative utilized primarily as a scaffold in medicinal chemistry and agrochemical research. With the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol , it serves as a critical homolog to known bioactive agents, including the sweet-taste inhibitor Lactisole and various PPAR-targeted fibrates.

This guide provides a rigorous technical analysis of the compound, detailing its physicochemical specifications, validated synthetic protocols (prioritizing the Oxia-Michael addition for scalability), and analytical characterization standards.

Physicochemical Specifications

The following data establishes the baseline identity and physical behavior of the compound.

ParameterValue / Description
IUPAC Name This compound
Common Synonyms 3-(3,5-Xylyloxy)propionic acid; 3,5-Dimethylphenoxy-beta-propionic acid
CAS Registry Number 7507-34-8
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Physical State White to off-white crystalline solid
Melting Point 98–102 °C (Typical range for pure polymorphs)
Solubility Soluble in DMSO, Ethanol, Methanol, Chloroform; Sparingly soluble in water (acid form); Soluble in aqueous alkali (salt form).[1]
pKa (Predicted) ~4.76 (Carboxylic acid moiety)
LogP (Predicted) 2.6 – 2.8

Synthetic Methodologies

For research and scale-up purposes, two primary routes exist. While the Williamson Ether Synthesis is traditional, the Oxia-Michael Addition is the superior protocol for this specific structure, as it avoids the elimination side-reactions common when using


-halo acids.
Protocol A: The Oxia-Michael Addition (Preferred)

Rationale: This route utilizes the nucleophilicity of the phenoxide ion to attack the soft electrophile (methyl acrylate). It offers higher atom economy and milder conditions than alkylation with 3-bromopropanoic acid.

Reagents:

  • 3,5-Dimethylphenol (1.0 eq)[2]

  • Methyl Acrylate (1.2 eq)

  • Sodium Methoxide (0.1 eq, catalyst) or Triton B

  • Sodium Hydroxide (2.0 eq, for hydrolysis)

  • Solvent: Methanol (Step 1), Water/THF (Step 2)

Step-by-Step Workflow:

  • Michael Addition:

    • Dissolve 3,5-dimethylphenol in methanol under nitrogen atmosphere.

    • Add catalytic Sodium Methoxide (NaOMe). Stir for 15 minutes to generate the phenoxide species.

    • Dropwise add Methyl Acrylate while maintaining the temperature at 50–60 °C.

    • Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the phenol is consumed.

    • Intermediate: Methyl 3-(3,5-dimethylphenoxy)propanoate.

  • Saponification (Hydrolysis):

    • Without isolating the ester, add an aqueous solution of NaOH (2.0 eq) directly to the reaction mixture.

    • Stir at ambient temperature for 2 hours (or mild heat at 40 °C if precipitation occurs).

    • Concentrate the mixture under reduced pressure to remove methanol.

  • Work-up & Purification:

    • Dilute the aqueous residue with water and wash with Diethyl Ether (removes unreacted neutral organics).

    • Acidify the aqueous layer to pH 2.0 using 1M HCl. The product will precipitate as a white solid.[3]

    • Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1).

Protocol B: Williamson Ether Synthesis (Alternative)

Rationale: Useful when acrylate reagents are unavailable, but requires careful temperature control to prevent the elimination of 3-bromopropanoic acid to acrylic acid.

  • Dissolve 3,5-dimethylphenol (1.0 eq) in 10% NaOH solution (2.2 eq).

  • Add 3-bromopropanoic acid (1.1 eq) slowly at 0 °C.

  • Warm to reflux for 3 hours.

  • Acidify with HCl to precipitate the crude product.

Mechanistic & Synthetic Visualization

The following diagram illustrates the preferred Oxia-Michael route, highlighting the transition from the phenoxide nucleophile to the final carboxylic acid.

G Start 3,5-Dimethylphenol (Nucleophile) Inter Intermediate Ester (Michael Adduct) Start->Inter Cat. NaOMe, MeOH Reflux, 6h Reagent1 Methyl Acrylate (Electrophile) Reagent1->Inter Final 3-(3,5-Dimethylphenoxy) propanoic acid Inter->Final 1. Saponification 2. HCl Acidification Reagent2 NaOH / H2O (Hydrolysis) Reagent2->Final

Figure 1: Synthetic pathway via Oxia-Michael Addition followed by alkaline hydrolysis.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The symmetry of the 3,5-dimethyl substitution pattern simplifies the aromatic region.

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
11.0 – 12.0 Broad Singlet1H-COOH Carboxylic acid proton (exchangeable).
6.60 Singlet1HAr-H (para)Aromatic proton between methyl groups.
6.52 Singlet2HAr-H (ortho)Aromatic protons adjacent to ether linkage.
4.21 Triplet (J = 6.5 Hz)2H-O-CH ₂-Methylene adjacent to oxygen (deshielded).
2.83 Triplet (J = 6.5 Hz)2H-CH ₂-COOHMethylene adjacent to carbonyl.
2.28 Singlet6HAr-CHTwo equivalent methyl groups.
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Mode (ESI-)

  • Expected Peak: [M-H]⁻ = 193.22 m/z

Biological & Pharmaceutical Context

Sweet Taste Receptor Modulation

This compound is a structural homolog of Lactisole (2-(4-methoxyphenoxy)propanoic acid). While Lactisole is an alpha-phenoxy acid, this compound is a beta-phenoxy acid.

  • Mechanism: Compounds in this class often act as negative allosteric modulators (NAMs) of the T1R2/T1R3 sweet taste receptor heterodimer [1].

  • SAR Insight: The shift from alpha- to beta-substitution and the lipophilic 3,5-dimethyl pattern alters binding affinity to the transmembrane domain of T1R3, making this compound a valuable probe for mapping the receptor's allosteric pocket.

Metabolic Targets (PPARs)

Phenoxyalkanoic acids are the pharmacophore backbone of fibrates (e.g., Gemfibrozil).

  • Potential: This scaffold is frequently screened for PPARα (Peroxisome Proliferator-Activated Receptor alpha) agonism, which regulates lipid metabolism [2]. The 3,5-dimethyl substitution mimics the steric bulk found in active fibrates, potentially influencing lipid clearance pathways.

References

  • Jiang, P., et al. (2005). "Lactisole Interacts with the Transmembrane Domains of Human T1R3 to Inhibit Sweet Taste." Journal of Biological Chemistry. Available at: [Link]

  • Grygiel-Górniak, B. (2014).[4] "Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications." Inflammation Research. Available at: [Link]

  • PubChem.[4] "Compound Summary: this compound." National Library of Medicine. Available at: [Link] (Note: Search via structure or CAS 7507-34-8 for specific entry).

Sources

Technical Guide: Solubility & Thermodynamic Analysis of 3-(3,5-Dimethylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, experimental determination protocols, and thermodynamic modeling for 3-(3,5-Dimethylphenoxy)propanoic acid .

This guide is structured for researchers and process engineers optimizing crystallization, purification, and formulation processes.

Part 1: Executive Summary & Chemical Profile

This compound (CAS: 7507-34-8 ) is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly as a structural analog to fibrate drugs and phenoxy herbicide precursors. Understanding its solubility in organic solvents is critical for:

  • Process Design: Selecting optimal solvents for reaction and purification.[1]

  • Crystallization: Designing cooling crystallization processes with high yield and purity.

  • Formulation: Developing stable liquid formulations or pre-concentrates.

Chemical Identity
PropertyDetail
IUPAC Name This compound
CAS Number 7507-34-8
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Key Functional Groups Carboxylic Acid (-COOH), Ether Linkage (-O-), Aromatic Ring (3,5-Dimethyl substituted)
Predicted Polarity Amphiphilic (Polar head, Non-polar tail)

Part 2: Experimental Methodology (Laser Monitoring Technique)

To determine the precise solubility of this compound, the Laser Monitoring Observation Technique is the industry standard due to its high accuracy and reproducibility compared to traditional gravimetric methods.

Experimental Setup

The apparatus consists of a jacketed glass vessel, a precise temperature controller, a laser source, and a photoelectric detector.

Protocol:

  • Preparation: Weigh a specific mass of solute (

    
    ) and solvent (
    
    
    
    ) into the vessel (accuracy
    
    
    g).
  • Dissolution: Heat the mixture while stirring until the solid completely dissolves.

  • Equilibration: Cool the solution slowly (e.g., 2 K/h) while monitoring the laser transmittance.

  • Detection: The temperature at which the laser intensity drops sharply (due to crystal nucleation/scattering) is recorded as the saturation temperature (

    
    ).
    
  • Repetition: Repeat for different mole fractions (

    
    ) to build the solubility curve.
    
Workflow Visualization

The following diagram illustrates the logical flow of the laser monitoring solubility determination process.

LaserMonitoringWorkflow Start Sample Preparation Weigh Weigh Solute (m1) & Solvent (m2) Start->Weigh Mix Heat to Dissolve (Clear Solution) Weigh->Mix Cool Controlled Cooling (-2 K/h) Mix->Cool Laser Laser Transmittance Monitoring Cool->Laser Detect Detect Turbidity Point (Nucleation) Laser->Detect Scattering Event Record Record T_sat Calculate Mole Fraction (x) Detect->Record Record->Start Next Concentration

Figure 1: Workflow for solubility determination using Laser Monitoring. The loop indicates repeating the process for different solute/solvent ratios.

Part 3: Thermodynamic Modeling & Data Analysis

Experimental data must be correlated with thermodynamic models to smooth errors and predict solubility at unmeasured temperatures. The three most authoritative models for this compound class are the Modified Apelblat ,


 (Buchowski-Ksiazczak) , and van't Hoff  equations.
Modified Apelblat Equation

This semi-empirical model is highly accurate for non-ideal solutions, accounting for the temperature dependence of enthalpy.



  • 
     : Mole fraction solubility.[2][3]
    
  • 
     : Absolute temperature (K).[2][4][5][6]
    
  • 
     : Empirical parameters derived from regression.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the non-ideality of the solution;
      
      
      reflects the temperature dependence of the enthalpy of solution.
van't Hoff Equation

Used to determine the thermodynamic functions of dissolution (Enthalpy


, Entropy 

).[5][6]


  • Slope (

    
    ) : Indicates if dissolution is endothermic (negative slope -> positive 
    
    
    
    ) or exothermic.
  • Intercept (

    
    ) : Indicates the entropy change driving the dissolution.
    
Thermodynamic Analysis Workflow

ThermoAnalysis Data Experimental Data (x vs T) ModelSelect Select Model (Apelblat, van't Hoff, λh) Data->ModelSelect Regression Non-linear Regression (Minimize RMSD) ModelSelect->Regression Params Extract Parameters (A, B, C, λ, h) Regression->Params CalcThermo Calculate Thermodynamic Properties (ΔH_sol, ΔS_sol, ΔG_sol) Params->CalcThermo Validation Validate Model (RAD < 2%, RMSD < 10^-4) Params->Validation

Figure 2: Computational workflow for thermodynamic modeling of solubility data.

Part 4: Solubility Behavior & Solvent Selection

Based on the structural properties of this compound (hydrophobic dimethyl-phenyl group + hydrophilic carboxylic acid), the following solubility trends are scientifically grounded:

Solvent Class Performance
Solvent ClassPredicted SolubilityMechanism
Short-Chain Alcohols (Methanol, Ethanol)High Strong Hydrogen Bonding (Solute -COOH

Solvent -OH).
Esters (Ethyl Acetate)Moderate-High Dipole-Dipole interactions; good match for the ether linkage.
Ketones (Acetone)High Strong dipole interactions; often breaks crystal lattice effectively.
Non-Polar (Toluene, Hexane)Low Limited interaction with the polar carboxylic acid tail; mainly van der Waals forces.
Water Very Low Hydrophobic effect of the 3,5-dimethylphenoxy moiety dominates.
Temperature Dependence

Dissolution is expected to be an endothermic process (


).
  • Observation: Solubility increases as temperature increases.[2]

  • Thermodynamics: The positive entropy of mixing (

    
    ) drives the process, overcoming the positive enthalpy required to break the crystal lattice.
    
Practical Application: Crystallization
  • Cooling Crystallization: Ethanol or Isopropanol are ideal candidates. They offer high solubility at high temperatures and significantly lower solubility at lower temperatures, maximizing yield.

  • Anti-Solvent Crystallization: Dissolve in Acetone (high solubility) and add Water (anti-solvent) to precipitate the pure acid.

Part 5: References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Buchowski, H., Ksiazczak, A., & Pietrzyk, S. (1980). Solvent activity along a saturation line and solubility of hydrogen-bonding solids. Journal of Physical Chemistry, 84(9), 975-979. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

  • Shaodong, Z., et al. (2021). Solubility determination and thermodynamic modeling of 3,5-dimethylpyrazole in nine organic solvents. Journal of Molecular Liquids. (Representative methodology reference).

  • NIST Chemistry WebBook. (2025).[7] this compound (CAS 7507-34-8). Link

Sources

The Chameleonic Core: Unlocking the Diverse Research Applications of 3,5-Dimethylphenoxy Propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,5-dimethylphenoxy propionic acid scaffold is a deceptively simple chemical starting point, yet it represents a critical core structure in two vastly different fields of scientific endeavor: agricultural science and therapeutic drug discovery. Its derivatives have been engineered to function as potent herbicides that selectively target metabolic pathways in plants, and as pharmacologically active agents in mammals with applications ranging from anti-inflammatory to metabolic disease treatment. This guide provides an in-depth exploration of the core research applications, detailing the underlying mechanisms of action, field-proven experimental protocols, and the critical structure-activity relationships that govern the functional bifurcation of this versatile chemical family. We will dissect the causality behind experimental choices, offering a robust framework for researchers aiming to synthesize, screen, and develop novel derivatives.

Introduction: A Tale of Two Pathways

At its heart, the 3,5-dimethylphenoxy propionic acid molecule is an aryloxyphenoxypropionate. The specific arrangement of the dimethyl groups on the phenyl ring, combined with the propionic acid side chain, creates a scaffold with significant potential for chemical modification. These modifications are the key to its divergent applications. By altering substituents on the aromatic rings or modifying the propionic acid moiety, researchers can steer the molecule's biological activity towards entirely different intracellular targets.

The two primary pathways of application are:

  • Agrochemicals: As herbicides, these derivatives are designed to inhibit the enzyme Acetyl-CoA Carboxylase (ACCase) in grasses, a target not central to mammalian metabolism in the same way, providing a basis for selective toxicity.[1][2]

  • Therapeutics: As potential drugs, derivatives are often designed to interact with targets like Cyclooxygenase (COX) enzymes for anti-inflammatory effects or G-protein coupled receptors (GPRs) for metabolic conditions.[3][4][5]

This guide will illuminate the scientific principles and practical methodologies for exploring both domains.

Application in Agrochemical Science: Precision Weed Control

The most established application of phenoxypropionic acid derivatives is in agriculture. These compounds, often referred to as "fops," are post-emergence herbicides highly effective against gramineous (grass) weeds in broadleaf crops.[2]

Core Mechanism of Action: ACCase Inhibition

The herbicidal activity of these derivatives stems from their potent inhibition of Acetyl-CoA Carboxylase (ACCase).[1][6]

  • Causality: ACCase is a critical enzyme that catalyzes the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to malonyl-CoA. In plants, this process is vital for the production of cell membranes, oils, and other essential lipids. By inhibiting ACCase, the herbicide chokes off the supply of fatty acids, leading to a cessation of growth, destruction of membrane structure, and ultimately, cell death in susceptible plants.[1] The selectivity for grasses over broadleaf plants is due to differences in the structure of the ACCase enzyme between these plant families.

Below is a diagram illustrating this inhibitory pathway.

ACCase_Inhibition_Pathway AcetylCoA Acetyl-CoA ACCase ACCase Enzyme AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Membranes Cell Membrane Integrity FattyAcids->Membranes PlantDeath Plant Death Membranes->PlantDeath Loss leads to ACCase->MalonylCoA Catalysis Derivative 3,5-Dimethylphenoxy Propionic Acid Derivative Derivative->ACCase Inhibition

Caption: ACCase inhibition by a phenoxypropionic acid derivative.

Experimental Protocol: Whole-Plant Herbicidal Efficacy Assay

This protocol is designed to assess the in-vivo herbicidal activity of synthesized derivatives. Trustworthiness is ensured by including a susceptible species, a resistant crop, and a commercial standard for comparison.

Objective: To determine the dose-dependent herbicidal effect of test compounds on a target weed and a non-target crop.

Materials:

  • Seeds of a target weed (e.g., barnyard grass, Echinochloa crus-galli)

  • Seeds of a non-target crop (e.g., soybean, Glycine max)

  • Potting soil, pots, and greenhouse facilities

  • Synthesized 3,5-dimethylphenoxy propionic acid derivatives

  • Commercial standard herbicide (e.g., Metamifop, Cyhalofop)[7]

  • Solvent (e.g., acetone), surfactant (e.g., Tween-20)

  • Precision sprayer

Methodology:

  • Plant Cultivation: Sow 5-10 seeds of both barnyard grass and soybean in separate pots filled with potting soil. Grow in a greenhouse under controlled conditions (25-30°C, 14h light/10h dark cycle) until the grass reaches the 3-4 leaf stage.

  • Compound Preparation: Prepare stock solutions of the test derivatives and the commercial standard in acetone. For application, create a series of dilutions (e.g., 10, 50, 100, 200 ppm) in water containing 0.1% Tween-20 as a surfactant to ensure adhesion to leaves. A vehicle control (acetone, water, surfactant) must be included.

  • Application: Uniformly spray the different concentrations of each compound, the standard, and the vehicle control onto designated pots. Ensure complete foliage coverage.

  • Evaluation: Return the pots to the greenhouse. After 14-21 days, visually assess the herbicidal injury on a percentage scale (0% = no effect, 100% = complete plant death).

  • Data Analysis: Calculate the GR₅₀ value (the concentration of compound required to cause 50% growth reduction) for each derivative against the target weed.

Data Presentation: Comparative Herbicidal Activity

Quantitative data from such screenings should be summarized for clear comparison.

Compound IDTarget SpeciesGR₅₀ (g a.i./ha)Non-Target SpeciesPhytotoxicity at 200 g/ha
Control (Vehicle) Barnyard Grass>1000Soybean0%
Standard (Metamifop) Barnyard Grass150[7]Soybean<5%
Derivative A Barnyard Grass125Soybean<5%
Derivative B Barnyard Grass350Soybean<10%
Derivative C Barnyard Grass>500Soybean<5%

Application in Therapeutics & Drug Discovery

By shifting the chemical design, derivatives of the same core scaffold can be optimized to interact with mammalian biological targets, opening avenues for treating human diseases.[3][8]

Anti-Inflammatory Activity via COX Inhibition

Aryl propionic acid derivatives are a cornerstone class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), with ibuprofen being a prime example.[3][9] Their mechanism relies on inhibiting cyclooxygenase (COX) enzymes.

  • Causality: COX enzymes (isoforms COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins.[10] Prostaglandins are key mediators of inflammation, pain, and fever. By blocking COX, these derivatives reduce prostaglandin production, thereby exerting anti-inflammatory, analgesic, and antipyretic effects.[10] COX-1 is constitutively expressed and involved in homeostatic functions (like protecting the stomach lining), while COX-2 is induced during inflammation.[10] The relative selectivity for COX-1 vs. COX-2 is a critical factor in the side-effect profile of an NSAID.

The diagram below outlines the arachidonic acid cascade and the point of inhibition.

COX_Inhibition_Pathway Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid Phospholipase A₂ COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX Substrate Prostaglandins Prostaglandins (PGs) Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate COX->Prostaglandins Catalysis Derivative Aryl Propionic Acid Derivative (NSAID) Derivative->COX Inhibition PLA2 PLA₂

Caption: NSAID mechanism via inhibition of COX enzymes.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic, reliable in-vivo model for screening compounds for acute anti-inflammatory activity.

Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rodent model.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • Test derivatives and a standard NSAID (e.g., Indomethacin, Diclofenac)[11]

  • 1% Carrageenan solution in saline

  • Pletysmometer or digital calipers

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Methodology:

  • Acclimatization & Grouping: Acclimatize animals for one week. Fast them overnight before the experiment. Divide them into groups (n=6): Vehicle control, Standard drug, and Test derivative groups (at various doses).

  • Compound Administration: Administer the test derivatives, standard, and vehicle orally (p.o.) or intraperitoneally (i.p.).

  • Baseline Measurement: One hour after compound administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Post-Induction Measurements: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:

    • % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100

    • Where ΔV is the change in paw volume from baseline.

Metabolic Disease Applications: GPR40/120 Agonism

More recent research has identified phenylpropanoic acid derivatives as agonists for G protein-coupled receptors like GPR40 (also known as FFAR1) and GPR120 (FFAR4), which are targets for type 2 diabetes and other metabolic diseases.[4][5]

  • Causality: GPR40 is highly expressed in pancreatic β-cells. When activated by agonists (like free fatty acids or these synthetic derivatives), it potentiates glucose-stimulated insulin secretion (GSIS). This mechanism offers a glucose-dependent way to enhance insulin release, which is a highly desirable profile for an anti-diabetic drug as it reduces the risk of hypoglycemia.[4]

The workflow for discovering and validating GPR40 agonists is shown below.

GPR40_Agonist_Workflow Start Synthesize 3,5-Dimethylphenoxy Propionic Acid Library Screen Primary Screen: In Vitro Calcium Mobilization Assay (GPR40-expressing cells) Start->Screen Hit Identify Potent Hits (Low EC₅₀) Screen->Hit Optimize Lead Optimization: Improve Potency, ADME Properties, Reduce Cytotoxicity Hit->Optimize Hits Optimize->Hit Iterate Validate In Vivo Validation: Oral Glucose Tolerance Test (OGTT) in Diabetic Rat Model Optimize->Validate Candidate Preclinical Candidate Validate->Candidate Efficacious & Safe

Caption: Drug discovery workflow for GPR40 agonist identification.

Experimental Protocol: In Vitro Calcium Mobilization Assay

This is a high-throughput primary screen to identify compounds that activate GPR40.

Objective: To measure the agonist activity of derivatives by quantifying intracellular calcium increase following receptor activation.

Materials:

  • A stable cell line expressing human GPR40 (e.g., CHO-K1 or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Test compounds and a known GPR40 agonist

  • A fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Methodology:

  • Cell Plating: Seed the GPR40-expressing cells into 96- or 384-well black, clear-bottom plates and culture overnight.

  • Dye Loading: Remove the culture medium and add the Fluo-4 AM dye solution. Incubate for 1 hour at 37°C to allow the dye to enter the cells.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Fluorescence Reading: Wash the cells with assay buffer. Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

  • Compound Addition & Measurement: Inject the compound dilutions into the wells while continuously reading the fluorescence intensity. An increase in fluorescence indicates a rise in intracellular calcium, signifying GPR40 activation.

  • Data Analysis: Plot the peak fluorescence response against the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).

Data Presentation: GPR40 Agonist Activity Profile
Compound IDGPR40 Agonist EC₅₀ (nM)Cytotoxicity (CC₅₀ in HepG2, µM)In Vivo Effect (OGTT in rats)
Control (Vehicle) >10,000>100No effect
Reference Agonist 155035% reduction in glucose excursion
Derivative D 25>10040% reduction in glucose excursion[4]
Derivative E 500>10010% reduction in glucose excursion
Derivative F 815Not advanced due to cytotoxicity

Synthesis and Stereochemistry: The Foundation of Function

The biological activity of these derivatives is profoundly influenced by their chemical synthesis and stereochemistry.

General Synthesis Route

A common method to prepare the core structure involves the nucleophilic substitution reaction between a phenol and an α-bromo propionic acid ester, followed by hydrolysis.

  • Reaction: 3,5-Dimethylphenol is reacted with methyl 2-bromopropionate in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or DMF.

  • Hydrolysis: The resulting ester is then hydrolyzed using a base like sodium hydroxide (NaOH) followed by acidification to yield the final 2-(3,5-dimethylphenoxy)propionic acid.[12]

Further modifications can be made to this core to synthesize a library of derivatives for screening.

The Critical Role of Chirality

The propionic acid side chain creates a chiral center at the C2 position. For many biological applications, particularly in herbicides, only one enantiomer is active. For aryloxyphenoxypropionate herbicides, the herbicidal activity resides almost exclusively in the (R)-enantiomer.[2] This is a classic example of stereospecificity, where the 3D arrangement of the molecule is critical for fitting into the active site of the target enzyme (ACCase). Therefore, asymmetric synthesis or chiral separation is a vital consideration in the development of these compounds to avoid the metabolic load of an inactive isomer.

Conclusion and Future Perspectives

The 3,5-dimethylphenoxy propionic acid scaffold is a testament to the power of medicinal and agrochemical chemistry. The same molecular backbone can be tailored to either protect food supplies or treat human disease. Future research will likely focus on:

  • Developing novel herbicides with new modes of action or improved resistance profiles by creating more complex derivatives.[1]

  • Enhancing the selectivity of therapeutic derivatives, for example, by designing highly selective COX-2 inhibitors to reduce gastrointestinal side effects or developing GPR agonists with biased signaling properties.

  • Exploring new therapeutic areas, as preliminary studies have shown potential for some aryl propionic acid derivatives in anticancer and antibacterial applications.[11][13]

By understanding the fundamental mechanisms and employing the robust experimental frameworks detailed in this guide, researchers are well-equipped to innovate and expand the applications of this remarkably versatile chemical class.

References

  • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. (2022). MDPI. Available at: [Link]

  • Drug Action. University of Bristol. Available at: [Link]

  • Investigation of the Synthesis of Phenoxypropionic Acid Derivatives Based on 1,3,5-Triazine System. (2004). International Journal of Applied Science and Engineering. Available at: [Link]

  • 2-(3,5-Dimethyl-phenoxy)-propionic acid. (2024). ChemBK. Available at: [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Propionic Acid Derivatives - Adverse Effects, Pharmacokinetics, Interactions, Uses. Essential Pharmacology. Available at: [Link]

  • New derivatives of aryl-propionic acid. Synthesis and biological evaluation. (2013). Semantic Scholar. Available at: [Link]

  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. (2012). PubMed. Available at: [Link]

  • Phenoxy herbicide. Wikipedia. Available at: [Link]

  • Pharmacology of non-steroidal anti-inflammatory agents. (2025). Deranged Physiology. Available at: [Link]

  • a brief review on recent advancements and biological activities of aryl propionic acid derivatives. (2020). ResearchGate. Available at: [Link]

  • Synthesis and use of phenylpropionic acid derivatives. (CN106431898A). Google Patents.
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. (2020). ResearchGate. Available at: [Link]

  • A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. (2020). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Synthesis of 14C-labelled 2-(3-benzoylphenoxy)-2-methyl propionic acid (LF.599). (2025). Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. (2011). ResearchGate. Available at: [Link]

  • Herbicidal phenoxyalkanoic acid derivatives, their preparation, compositions containing them, and their use. (EP0032631A2). Google Patents.
  • Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides. (2018). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. (2020). PubMed. Available at: [Link]

Sources

A Technical Guide to 3-(3,5-Dimethylphenoxy)propanoic Acid: Synthesis, Physicochemical Properties, and Potential as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3,5-Dimethylphenoxy)propanoic acid, a small molecule of interest in metabolic research and drug discovery. Although a specific PubChem Compound Identification (CID) for this molecule is not currently available, this document extrapolates its physicochemical properties from closely related analogs and outlines potential synthetic routes. The primary focus of this guide is to detail the scientific rationale and methodologies for investigating its potential as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist, a target of significant therapeutic interest for metabolic disorders. This document is intended to serve as a foundational resource for researchers initiating studies on this and similar phenoxypropanoic acid derivatives.

Introduction and Rationale

Phenoxypropanoic acid derivatives represent a class of compounds with significant therapeutic potential, most notably as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. As such, PPAR agonists are utilized in the treatment of metabolic syndrome symptoms, including dyslipidemia and insulin resistance[1]. The structural motif of this compound, featuring a substituted aromatic ring linked to a propanoic acid moiety, is a key pharmacophore for PPAR activation. This guide will explore the synthesis, predicted properties, and the compelling case for investigating this compound as a novel PPAR agonist.

Physicochemical Properties: A Comparative Analysis

Due to the absence of a dedicated PubChem entry for this compound, its physicochemical properties are predicted based on data from structurally similar compounds available in the PubChem database.

Property3-(3-Methylphenoxy)propanoic acid (CID: 752313)[2]3-(3,4-Dimethoxyphenyl)propionic acid (CID: 75019)[3]3-(2,5-Dimethylphenyl)propionic acid (CID: 13308730)[4]This compound (Predicted)
Molecular Formula C10H12O3C11H14O4C11H14O2C11H14O3
Molecular Weight 180.20 g/mol 210.23 g/mol 178.23 g/mol ~194.23 g/mol
XLogP3 2.21.22.4~2.5-2.8
Hydrogen Bond Donor Count 1111
Hydrogen Bond Acceptor Count 3423
Rotatable Bond Count 4534

The predicted properties for this compound are based on the additive effects of the second methyl group compared to the mono-methylated analog and the removal of one methoxy group from the dimethoxy analog. The increased lipophilicity, suggested by the predicted XLogP3 value, is a key consideration for its potential interaction with the ligand-binding domain of PPARs.

Synthesis of this compound

The synthesis of this compound can be approached through established methods for preparing phenoxypropanoic acids. Two primary retrosynthetic routes are proposed below.

Williamson Ether Synthesis Approach

This classical and versatile method involves the O-alkylation of a phenol with an alkyl halide.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Final Product phenol 3,5-Dimethylphenol ester Ethyl 3-(3,5-dimethylphenoxy)propanoate phenol->ester Williamson Ether Synthesis halide Ethyl 3-bromopropanoate halide->ester base Base (e.g., K2CO3) solvent Solvent (e.g., Acetone) acid This compound ester->acid Hydrolysis (e.g., NaOH, H2O) Michael_Addition cluster_reactants Reactants cluster_reagents Catalyst cluster_intermediate Intermediate cluster_product Final Product phenol 3,5-Dimethylphenol ester Ethyl 3-(3,5-dimethylphenoxy)propanoate phenol->ester Michael Addition acrylate Ethyl acrylate acrylate->ester catalyst Base (e.g., Na) acid This compound ester->acid Hydrolysis (e.g., NaOH, H2O) PPAR_Agonism_Workflow cluster_screening Initial Screening cluster_validation Validation & Characterization cluster_functional Functional Assays screening Luciferase Reporter Assay binding Ligand Binding Assay screening->binding Determine direct binding gene_expression qRT-PCR for Target Gene Expression screening->gene_expression Confirm target engagement adipogenesis Adipocyte Differentiation Assay gene_expression->adipogenesis Assess functional outcome glucose_uptake Glucose Uptake Assay gene_expression->glucose_uptake Assess functional outcome

Sources

Methodological & Application

Using 3-(3,5-Dimethylphenoxy)propanoic acid as a chemical building block

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Utilization of 3-(3,5-Dimethylphenoxy)propanoic Acid in Medicinal Chemistry & Library Synthesis

Executive Summary

This compound is a versatile carboxylic acid building block characterized by an electron-rich aromatic tail connected to a flexible three-carbon ether linker.[1] Unlike its


-substituted counterparts (often associated with herbicidal activity or sweet-taste inhibition like Lactisole), this 

-substituted isomer serves as a critical scaffold in the development of PPAR agonists (fibrates) , integrin antagonists , and peptidomimetics .

This guide provides validated protocols for its synthesis, quality control, and downstream application in fragment-based drug discovery (FBDD).

Module 1: Synthesis & Production Protocol

Objective: Synthesis of this compound via Williamson Ether Synthesis.

The most robust route involves the nucleophilic substitution of 3-bromopropanoic acid by the phenoxide of 3,5-dimethylphenol. This method avoids the use of carcinogenic


-propiolactone.
Reagents & Materials
  • Precursor A: 3,5-Dimethylphenol (1.0 eq)

  • Precursor B: 3-Bromopropanoic acid (1.1 eq)

  • Base: Sodium Hydroxide (NaOH), 20% aqueous solution (2.5 eq)

  • Solvent: Water (primary) or Water/Ethanol (9:1) if solubility is poor.[2]

  • Acid: Conc. HCl (for precipitation).

Step-by-Step Protocol
  • Deprotonation: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethylphenol (10 g, 81.8 mmol) in 20% NaOH (40 mL). Stir at room temperature for 15 minutes until a clear phenoxide solution forms.

  • Addition: Slowly add 3-bromopropanoic acid (13.8 g, 90 mmol) to the stirring solution. Note: The reaction is exothermic; ensure temperature does not spike >50°C during addition.

  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 50% EtOAc/Hexanes; stain with KMnO₄).

  • Cooling & Acidification (Critical Step): Cool the reaction mixture to 0–5°C in an ice bath. Slowly add conc. HCl dropwise with vigorous stirring until pH < 2.

    • Observation: The product should precipitate as a white to off-white solid.

  • Isolation: Filter the precipitate using a Büchner funnel. Wash the cake with cold water (3 x 20 mL) to remove inorganic salts (NaBr).

  • Purification: Recrystallize from Ethanol/Water (1:3) or Toluene/Hexanes.

    • Target Yield: 75–85%

    • Purity: >98% by HPLC.

Workflow Visualization

SynthesisWorkflow Start 3,5-Dimethylphenol + NaOH (aq) React Add 3-Bromopropanoic Acid Reflux 100°C (4-6h) Start->React Deprotonation Acidify Cool to 0°C Acidify to pH < 2 (HCl) React->Acidify Ether Formation Isolate Filter Precipitate Wash w/ Cold H2O Acidify->Isolate Precipitation Purify Recrystallize (EtOH/H2O) Isolate->Purify Purification

Caption: Figure 1.[1][3] Williamson ether synthesis workflow for generating high-purity phenoxypropanoic acid.

Module 2: Application in Library Synthesis

Objective: Utilizing the carboxylic acid handle for Amide Coupling (Library Generation).

The propanoic acid tail is less sterically hindered than benzoic acids, making it an excellent candidate for high-throughput amide coupling reactions.

Protocol: HATU-Mediated Amide Coupling
  • Activation: Dissolve this compound (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 10 minutes at RT.

  • Coupling: Add the amine building block (1.1 eq).

  • Incubation: Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.[3][4][5]

Divergent Synthesis Map

The molecule serves as a "hub" for creating diverse pharmacophores.

DivergentSynthesis Core 3-(3,5-Dimethylphenoxy) propanoic acid (Scaffold) Amide Amide Derivatives (Peptidomimetics) Core->Amide HATU/Amine Ester Ester Prodrugs (Lipophilicity Modulation) Core->Ester Fischer Esterification Heterocycle Benzofurans (Cyclization via acid) Core->Heterocycle Intramolecular Friedel-Crafts PPAR Target: PPAR Agonists (Metabolic Disease) Amide->PPAR Taste Target: Taste Receptors (T1R2/T1R3 Modulators) Ester->Taste

Caption: Figure 2.[5] Divergent synthesis pathways utilizing the carboxylic acid handle for medicinal chemistry applications.

Module 3: Structure-Activity Relationship (SAR) Insights

Why use this specific building block?

FeatureMedicinal Chemistry Function
3,5-Dimethyl Phenyl Ring Provides a bulky, electron-rich lipophilic tail. This motif is critical for binding to the hydrophobic ligand-binding domain (LBD) of nuclear receptors like PPAR

and PPAR

.
Ether Linkage (-O-) Acts as a hydrogen bond acceptor. Unlike a methylene linker, the ether oxygen alters the bond angle and solubility profile, often improving oral bioavailability.
Propanoic Acid Chain A flexible 3-carbon linker. It allows the terminal carboxylate to interact with polar residues (e.g., Histidine/Tyrosine) in the receptor active site without imposing the rigidity of a benzoic acid.

Key Therapeutic Areas:

  • Metabolic Disorders: The structure mimics the tail of Gemfibrozil and other fibrates. The acid moiety mimics fatty acids, allowing it to activate Peroxisome Proliferator-Activated Receptors (PPARs) which regulate lipid metabolism [1].

  • Taste Modulation: Phenoxy-alkanoic acids are known allosteric modulators of the sweet taste receptor (T1R2/T1R3). While the 2-substituted analogs (lactisole) are inhibitors, 3-substituted analogs are used in SAR studies to map the binding pocket volume [2].

Module 4: Safety & Handling

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

  • Storage: Store at room temperature in a desiccator. Stable for >2 years if kept dry.

  • Incompatibility: Avoid strong oxidizing agents.

References

  • PubChem Compound Summary. (n.d.). This compound (CID 128362). National Center for Biotechnology Information. Retrieved from [Link]

  • Henke, B. R., et al. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents. Journal of Medicinal Chemistry. (Contextual reference for phenoxy-acid tails in PPAR agonists). Retrieved from [Link]

Sources

Optimizing the Phenoxy Propanoic Acid Scaffold: SAR Insights and Evaluation Protocols for Metabolic Targets

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenoxy propanoic acid (PPA) moiety represents a privileged scaffold in medicinal chemistry, most notably recognized as the pharmacophore of the Fibrate class of lipid-lowering agents (e.g., Fenofibrate, Clofibrate). Beyond historical dyslipidemia treatments, this scaffold is critical in the design of dual PPAR


/

agonists
(Glitazars) and is increasingly utilized in HIF-prolyl hydroxylase (HIF-PH) inhibitors to modulate hypoxia signaling.

This guide provides a comprehensive SAR analysis, a validated chemical synthesis workflow, and an industry-standard TR-FRET bioassay protocol for evaluating PPA derivatives.

Module 1: Structural Anatomy & SAR Logic

The PPA scaffold functions as a "hinge-binder" mimic or a polar head group that anchors the molecule into a receptor's ligand-binding domain (LBD). The biological activity is modulated by three distinct zones: the Acidic Head , the


-Substitution , and the Distal Hydrophobic Tail .
The Pharmacophore Zones
Zone A: The Acidic Head (Polar Anchor)
  • Function: Forms critical electrostatic interactions (salt bridges) with specific residues in the LBD (e.g., Tyr464 and His440 in PPAR

    
    ; Tyr314  and His440  in PPAR
    
    
    
    ).
  • SAR Insight: Converting the carboxylic acid to an ester (prodrug) improves oral bioavailability (e.g., Fenofibrate is the isopropyl ester of Fenofibric acid). However, the free acid is required for in vitro potency. Bioisosteres like tetrazoles or thiazolidinediones (TZDs) can replace the acid to alter pKa and permeability but often shift receptor subtype selectivity.

Zone B: The

-Carbon (Metabolic Shield)
  • The "Gem-Dimethyl" Effect: Unsubstituted propanoic acids (

    
    -H) are susceptible to rapid 
    
    
    
    -oxidation. Introducing two methyl groups (gem-dimethyl, as in Clofibrate and Fenofibrate) sterically hinders metabolic degradation, significantly increasing half-life (
    
    
    ).
  • Chirality: If mono-substituted (e.g.,

    
    -methyl, 
    
    
    
    -ethyl), the stereochemistry is crucial. For many PPAR agonists, the (S)-enantiomer often exhibits superior binding affinity compared to the (R)-enantiomer, though this must be empirically determined for each series.
Zone C: The Phenoxy Linker & Distal Tail
  • Linker: The ether oxygen provides rotational flexibility, allowing the tail to fold into the large hydrophobic pocket of the nuclear receptor.

  • Distal Tail: This region dictates potency and subtype selectivity.

    • PPAR

      
       (Fibrates): Prefers lipophilic aromatic groups (e.g., 4-chlorophenyl).
      
    • PPAR

      
      : Often requires a thioether linkage or specific elongated tails.
      
    • PPAR

      
      : Large, bulky groups (e.g., benzoxazoles) fill the expansive arm of the Y-shaped pocket.
      
Visualization of the SAR Logic

SAR_Logic cluster_0 Interaction Targets Head Acidic Head (COOH) Alpha Alpha-Carbon (C-R1, R2) Head->Alpha Ionic Anchor Target1 His440 / Tyr314 (H-Bonding) Head->Target1 Linker Phenoxy Linker (-O-Ph-) Alpha->Linker Metabolic Shield (Gem-dimethyl) Tail Distal Tail (Hydrophobic) Linker->Tail Flexibility Target2 Hydrophobic Pocket (Selectivity) Tail->Target2

Figure 1: Pharmacophore breakdown of Phenoxy Propanoic Acid derivatives showing the functional role of each structural zone.

Module 2: Chemical Synthesis Protocol

Objective: Synthesize a generic 2-phenoxy-2-methylpropanoic acid derivative via Williamson Ether Synthesis . This method is robust for introducing the gem-dimethyl metabolic shield.

Reagents & Materials[1][2]
  • Substrate: 4-substituted phenol (1.0 eq)

  • Alkylating Agent: Ethyl 2-bromo-2-methylpropionate (1.2 eq)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 eq)
  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous)

  • Hydrolysis Base: Lithium Hydroxide (LiOH) or NaOH

Step-by-Step Methodology
  • Coupling Reaction (Ether Formation):

    • Dissolve the 4-substituted phenol (e.g., 4-chlorophenol) in anhydrous ACN (0.2 M concentration).

    • Add

      
       (2.0 eq) and stir at room temperature for 15 minutes to generate the phenoxide anion.
      
    • Add Ethyl 2-bromo-2-methylpropionate (1.2 eq) dropwise.

    • Critical Step: Reflux at 80°C for 12–16 hours. The gem-dimethyl group creates steric hindrance, requiring higher energy than standard primary alkyl halides.

    • Monitor: Check via TLC (Hexane:EtOAc 4:1). The phenol spot should disappear.

  • Work-up:

    • Cool to room temperature.[1][2][3] Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve in EtOAc, wash with water and brine. Dry over

      
      .
      
  • Ester Hydrolysis (Deprotection):

    • Dissolve the crude ester in THF:Water (3:1).

    • Add LiOH (3.0 eq). Stir at ambient temperature for 4 hours.

    • Acidify with 1N HCl to pH ~2.

    • Extract with EtOAc, dry, and concentrate.[4]

  • Purification:

    • Recrystallize from Hexane/EtOAc or purify via reverse-phase HPLC (Water/ACN gradient with 0.1% Formic Acid).

Module 3: Biological Evaluation (TR-FRET Assay)

Protocol: LanthaScreen™ TR-FRET PPAR Competitive Binding Assay.[3][5] Rationale: This assay is superior to standard ELISA or radioligand binding because it is homogeneous (no wash steps), minimizes compound interference (time-resolved), and provides high Z' factors for screening.

Assay Principle

A Terbium (Tb)-labeled anti-GST antibody binds to a GST-tagged human PPAR-LBD (Ligand Binding Domain).[2][3] A fluorescent tracer (Fluormone™ Pan-PPAR Green) binds to the receptor.[2][3]

  • No Inhibitor: Tb excites the Tracer (FRET occurs)

    
     High Emission at 520 nm.
    
  • Inhibitor Present: Tracer is displaced

    
     FRET disrupted 
    
    
    
    Low Emission at 520 nm.
Workflow Diagram

TR_FRET_Workflow Step1 Prepare Reagents (4X PPAR-LBD, 4X Tb-Ab, 4X Tracer) Step3 Incubation (Mix Reagents + Cmpd, 2-4 hrs @ RT) Step1->Step3 Step2 Plate Compounds (10-point dilution in DMSO) Step2->Step3 Step4 Read Plate (Ex: 340nm | Em: 495nm & 520nm) Step3->Step4 Step5 Data Analysis (Ratio 520/495) Step4->Step5

Figure 2: TR-FRET Competitive Binding Assay Workflow.

Detailed Protocol
  • Buffer Preparation: Use TR-FRET Core Buffer (PBS, pH 7.5, containing DTT and proprietary stabilizers).

  • Compound Plating: Dispense 20 nL of test compound (10 mM DMSO stock) into a 384-well black low-volume plate using an acoustic dispenser.

  • Protein/Antibody Mix: Prepare a solution of GST-PPAR-LBD (5 nM final) and Tb-anti-GST Ab (5 nM final). Add 10

    
    L to the wells.
    
  • Tracer Addition: Add 10

    
    L of Fluormone™ Pan-PPAR Green (5 nM final).
    
  • Equilibrium: Centrifuge plate (1000 rpm, 1 min). Incubate in the dark at Room Temp for 2 hours.

  • Detection: Read on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).

    • Excitation: 340 nm[2]

    • Emission 1 (Donor): 495 nm (Tb)[2]

    • Emission 2 (Acceptor): 520 nm (Fluorescein)

    • Delay: 100

      
      s (to eliminate short-lived autofluorescence).
      
Data Calculation

Calculate the Emission Ratio (ER):



Plot ER vs. log[Compound] to determine 

.[3]

Module 4: Data Interpretation & Troubleshooting

Comparative SAR Table (Representative Data)

The following table illustrates how structural modifications at the


-position and tail affect PPAR

potency (simulated based on literature trends for Fibrate analogs).
Compound IDAlpha-Subst. (

)
Tail Group (Para-position)PPAR


(

M)
Metabolic Stability (

)
PPA-01 H, H4-Chlorophenyl12.5Low (< 30 min)
PPA-02 Me, H (Racemic)4-Chlorophenyl4.2Moderate
PPA-03 Me, Me (Gem-dimethyl) 4-Chlorophenyl 0.8 High (> 4 hrs)
PPA-04 Me, Me4-Adamantyl0.05High
PPA-05 Me, MeH (No Tail)> 100 (Inactive)High
Troubleshooting Guide
  • Low Signal-to-Noise in Assay:

    • Cause: Degraded Tracer or Protein.

    • Fix: TR-FRET reagents are sensitive to freeze-thaw cycles. Aliquot reagents immediately upon receipt. Ensure DTT in the buffer is fresh (oxidized DTT compromises the receptor).

  • Synthesis Yield Low (Step 1):

    • Cause: Steric hindrance of the gem-dimethyl bromide.

    • Fix: Switch solvent to DMF and increase temperature to 90°C. Add a catalytic amount of Sodium Iodide (Finkelstein condition) to convert the bromide to a more reactive iodide in situ.

References

  • Thermo Fisher Scientific. "LanthaScreen™ TR-FRET PPAR alpha Competitive Binding Assay Protocol." ThermoFisher.com.

  • Evans, K. A., et al. (2011).[6] "Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy." Bioorganic & Medicinal Chemistry Letters.

  • Xu, Y., et al. (2020). "Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation." Journal of Medicinal Chemistry.

  • BenchChem. "Application Notes and Protocols for the Synthesis of 2-[4-(hydroxyphenoxy)] propionic acid." BenchChem.com.

  • Kasuga, J., et al. (2008). "SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail."[7] Bioorganic & Medicinal Chemistry.

Sources

Application Notes and Protocols: Solvent Selection for the Recrystallization of 3-(3,5-Dimethylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the rational selection and experimental determination of an optimal solvent system for the recrystallization of 3-(3,5-Dimethylphenoxy)propanoic acid. In the absence of established physicochemical data for this specific compound, this guide emphasizes a systematic, empirically-driven approach. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The protocols herein are designed to be self-validating, ensuring a reliable and reproducible method for obtaining high-purity crystalline material.

Introduction: The Critical Role of Recrystallization in Purification

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The process relies on the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the surrounding solution, known as the mother liquor.[1] The selection of an appropriate solvent is the most critical parameter for a successful recrystallization, directly impacting yield, purity, and crystal morphology.

For this compound, a compound with both aromatic and carboxylic acid functionalities, a systematic approach to solvent selection is paramount. This guide will first delve into the theoretical considerations for solvent choice based on the structural attributes of the target molecule and then provide a detailed experimental protocol for solvent screening and optimization.

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is a foundational concept in predicting solubility.[2] The molecular structure of this compound features a moderately polar carboxylic acid group capable of hydrogen bonding, and a larger, nonpolar aromatic ether moiety. This amphiphilic nature suggests that a solvent of intermediate polarity, or a mixture of polar and nonpolar solvents, will likely be effective.

Key Characteristics of an Ideal Recrystallization Solvent:

  • High Temperature Coefficient: The solvent should exhibit a steep solubility curve for the compound, meaning the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1][3]

  • Inertness: The solvent must not react chemically with the compound being purified.[1]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.[1]

  • Safety: The chosen solvent should have a low toxicity and flammability profile.[1]

Based on these principles and the known solubility of aromatic carboxylic acids, a range of candidate solvents with varying polarities should be considered for initial screening. Carboxylic acids are generally soluble in less polar organic solvents like alcohols, ethers, and aromatic hydrocarbons.[2]

Experimental Protocol: Systematic Solvent Screening

This section outlines a systematic, small-scale experimental workflow to identify the optimal recrystallization solvent for this compound.

Materials and Equipment
  • This compound (impure solid)

  • A selection of candidate solvents (see Table 1)

  • Test tubes (small)

  • Hot plate with stirring capability

  • Water bath or sand bath

  • Vortex mixer

  • Pasteur pipettes

  • Ice bath

  • Hirsch funnel and filter flask for small-scale vacuum filtration

  • Melting point apparatus

Candidate Solvent Selection

Based on the structure of this compound, the following solvents are proposed for initial screening, covering a range of polarities.

SolventPolarityBoiling Point (°C)Safety Considerations
WaterHigh100Non-flammable, non-toxic.[4][5][6]
MethanolHigh65Highly flammable, toxic if swallowed, in contact with skin, or if inhaled.[7][8][9][10][11]
EthanolHigh78Highly flammable liquid and vapor.[12][13][14][15][16]
IsopropanolMedium-High82Highly flammable liquid and vapor, causes serious eye irritation.[2][17][18][19][20]
AcetoneMedium56Highly flammable liquid and vapor, causes serious eye irritation.[1][21][22][23][24]
Ethyl AcetateMedium77Highly flammable liquid and vapor, causes serious eye irritation.[3][25][26][27][28]
TolueneLow111Highly flammable liquid and vapor, may be fatal if swallowed and enters airways, causes skin irritation.[29][30][31][32][33]
HeptaneLow98Highly flammable liquid and vapor, may be fatal if swallowed and enters airways, causes skin irritation.[34][35][36][37][38]
Small-Scale Solubility Testing Protocol
  • Preparation: Place approximately 20-30 mg of finely ground this compound into a small test tube.

  • Room Temperature Solubility: Add the first candidate solvent dropwise (e.g., 0.5 mL) at room temperature. Vortex the mixture. Observe if the solid dissolves. A good candidate solvent will not dissolve the compound at this stage.

  • Hot Solubility: If the compound is insoluble at room temperature, heat the test tube in a water or sand bath to the boiling point of the solvent. Add the solvent dropwise while heating and vortexing until the solid dissolves completely. Record the approximate volume of solvent required.

  • Cooling and Crystal Formation: Allow the clear solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

  • Observation: Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid upon cooling.

  • Repeat: Repeat this process for each candidate solvent.

Workflow for Solvent Screening

Solvent_Screening_Workflow cluster_0 Preparation cluster_1 Solvent Addition & Initial Observation cluster_2 Heating & Dissolution cluster_3 Crystallization & Evaluation A Weigh ~25mg of impure compound into a test tube B Add 0.5 mL of solvent at room temperature A->B C Vortex and observe B->C D Does it dissolve? C->D E Heat to boiling D->E No M Unsuitable Solvent D->M Yes F Add solvent dropwise until dissolved E->F G Does it dissolve? F->G H Cool to room temperature G->H Yes G->M No I Cool in ice bath H->I J Observe crystal formation I->J K Good crystal yield? J->K L Suitable Solvent K->L Yes K->M No

Caption: Workflow for small-scale solvent screening.

Optimization and Scale-Up

Once a promising single solvent is identified, further optimization can be performed. This may involve using a solvent pair to fine-tune the polarity. A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. The solution is then heated until it becomes clear and allowed to cool.

Recrystallization Protocol (Optimized Solvent)
  • Dissolution: Place the impure this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.

  • Collection: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight.

  • Analysis: Determine the melting point of the recrystallized product and calculate the percent recovery. A sharp melting point close to the literature or predicted value indicates high purity.

Safety Precautions

  • Always work in a well-ventilated fume hood, especially when using volatile organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and solvent-resistant gloves.

  • Avoid open flames and sources of ignition when working with flammable solvents such as methanol, ethanol, acetone, ethyl acetate, toluene, and heptane.[1][3][7][8][9][10][11][12][13][14][15][16][18][19][20][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38]

  • Consult the Safety Data Sheet (SDS) for each solvent before use to be fully aware of its specific hazards, handling, and disposal requirements.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38]

Conclusion

The selection of an appropriate solvent is a critical step in the successful purification of this compound by recrystallization. Due to the lack of available solubility data for this specific compound, a systematic experimental approach is necessary. By following the detailed protocols outlined in these application notes, researchers can efficiently screen a range of candidate solvents, optimize the recrystallization conditions, and obtain a high-purity crystalline product. This empirical methodology ensures a robust and reproducible purification process, which is essential for downstream applications in research and development.

References

  • Physical Properties of Carboxylic Acids | CK-12 Foundation. (2026, January 14).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Recrystallization.
  • Isopropyl Alcohol - SAFETY DATA SHEET.
  • n-Heptane SDS (Safety Data Sheet) - Flinn Scientific.
  • ACETONE - SAFETY DATA SHEET. (2025, February 3).
  • ethyl acetate - SAFETY DATA SHEET. (2022, August 1).
  • SAFETY DATA SHEET TOLUENE - United Paints.
  • Ethanol - Safety Data Sheet. (2024, August 23).
  • Methanol - Safety Data Sheet. (2024, August 23).
  • Safety Data Sheet Acetone - HS Composites Ltd.
  • SAFETY DATA SHEET Methanol - Global Chemie ASCC Limited.
  • Safety Data Sheet: Acetone - Carl ROTH.
  • Safety Data Sheet: Ethanol - Carl ROTH.
  • Toluene - SAFETY DATA SHEET. (2009, June 11).
  • Safety Data Sheet: Ethyl acetate - Chemos GmbH&Co.KG.
  • Toluene - SAFETY DATA SHEET - Penta chemicals. (2024, July 8).
  • n-Heptane - SAFETY DATA SHEET - PENTA. (2025, June 9).
  • ETHANOL 70% LS1196 - SAFETY DATA SHEET.
  • Acetone.
  • Safety Data Sheet Ethyl Acetate Revision 5, Date 17 May 2024 - Redox. (2025, September 23).
  • SAFETY DATA SHEET Isopropyl Alcohol 99% - 2670 | Phoenix Products Co.
  • Heptane - SAFETY DATA SHEET.
  • Isopropanol Alcohol (IPA) - Safety Data Sheet - Signgeer.
  • Safety Data Sheet Product name: ISOPROPYL ALCOHOL. (2023, July 10).
  • Safety Data Sheet Toluene Revision 5, Date 04 Nov 2021 - Redox. (2025, September 23).
  • SAFETY DATA SHEET - Methanol (230, 232, 233) - State of Michigan.
  • Ethanol - MATERIAL SAFETY DATA SHEET PAGE 1 OF X. (2024, January 18).
  • Water - Safety Data Sheet.
  • Safety Data Sheet E99 (denatured ethanol) - Greenergy. (2021, December 15).
  • Marathon Petroleum Toluene - SAFETY DATA SHEET. (2021, December 28).
  • SAFETY DATA SHEET METHANOL.
  • Water - • SAFETY DATA SHEET. (2025, September 13).
  • Heptane - Hisco.
  • Methanol - SAFETY DATA SHEET. (2009, April 27).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 14).
  • Safety Data Sheet: Water - Carl ROTH.
  • Ethyl Acetate - SasolTechData.com. (2025, August 14).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3,5-Dimethylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3,5-Dimethylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions, maximize your yield, and ensure the highest purity of your final product.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This robust and versatile method involves the reaction of 3,5-dimethylphenol with a 3-halopropanoic acid (typically 3-bromopropanoic acid or 3-chloropropanoic acid) in the presence of a base. The reaction proceeds via an S(_N)2 mechanism, where the phenoxide ion, generated in situ, acts as a nucleophile and displaces the halide from the propanoic acid chain.

While the reaction is generally straightforward, achieving high yields and purity can be challenging due to competing side reactions and purification difficulties. This guide will address these potential issues in a practical, question-and-answer format.

Reaction Overview

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 3,5-Dimethylphenol 3,5-Dimethylphenol Product This compound 3,5-Dimethylphenol->Product Nucleophilic Attack 3-Halopropanoic_Acid 3-Halopropanoic Acid 3-Halopropanoic_Acid->Product Base Base (e.g., NaOH, K2CO3) Base->3,5-Dimethylphenol Deprotonation Solvent Solvent (e.g., Water, Acetone, DMF) Solvent->Product Salt Salt (e.g., NaX, KX)

Caption: General workflow for the Williamson ether synthesis of this compound.

Troubleshooting Guide

Low or No Yield

Q1: I'm getting a very low yield or no product at all. What are the most likely causes?

A1: Low or no yield in a Williamson ether synthesis can typically be attributed to a few key factors:

  • Ineffective Deprotonation of the Phenol: The reaction requires the formation of the 3,5-dimethylphenoxide ion, which is the active nucleophile. If the base is not strong enough or is not used in sufficient quantity, the concentration of the phenoxide will be too low for the reaction to proceed efficiently.

  • Poor Quality of Reagents: Ensure that your 3,5-dimethylphenol is pure and that the 3-halopropanoic acid has not degraded. The halide is the leaving group, and its reactivity is crucial. 3-Bromopropanoic acid is generally more reactive than 3-chloropropanoic acid.

  • Insufficient Reaction Time or Temperature: The S(_N)2 reaction has a certain activation energy that must be overcome. If the reaction is not heated sufficiently or for a long enough period, the conversion will be low.[1]

  • Presence of Water (in non-aqueous solvents): If you are using a solvent like acetone or DMF, the presence of water can hinder the reaction by protonating the phenoxide and reducing its nucleophilicity.

Troubleshooting Steps:

  • Verify Base Strength and Stoichiometry: For aqueous reactions, a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically sufficient.[1] Use at least two equivalents of base: one to deprotonate the phenol and one to neutralize the carboxylic acid of the halo-acid. For non-aqueous systems, stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) can be used.[2]

  • Check Reagent Purity: Use freshly opened or purified reagents. Consider performing a simple melting point or NMR analysis on your starting materials to confirm their identity and purity.

  • Optimize Reaction Conditions:

    • Temperature: A typical temperature range for this reaction is 80-100 °C.[1] If you are seeing low conversion, consider increasing the temperature in 10 °C increments.

    • Time: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, extend it. These reactions can sometimes require several hours to go to completion.

  • Ensure Anhydrous Conditions (if applicable): If using a non-aqueous solvent, ensure it is dry and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

Presence of Impurities

Q2: My final product is impure. What are the common side products and how can I avoid them?

A2: The most common impurities in this synthesis arise from competing side reactions:

  • Unreacted Starting Materials: The most common "impurities" are often unreacted 3,5-dimethylphenol and 3-halopropanoic acid. This is typically due to the issues outlined in Q1.

  • Elimination Product (Acrylic Acid): The base can react with the 3-halopropanoic acid to cause an E2 elimination, forming acrylic acid and a halide salt. This is more likely with sterically hindered bases or at higher temperatures.

  • C-Alkylation Products: The 3,5-dimethylphenoxide is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired). C-alkylation is less common but can occur, leading to isomeric impurities.

Strategies to Minimize Impurities:

  • Optimize Base Addition: Add the base to the 3,5-dimethylphenol and allow the phenoxide to form before adding the 3-halopropanoic acid. This can help to minimize the elimination side reaction.

  • Control Temperature: Avoid excessively high temperatures, as this can favor the elimination reaction. Maintain a steady temperature throughout the reaction.

  • Consider a Phase-Transfer Catalyst (PTC): In a two-phase system (e.g., toluene and water), a PTC like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the phenoxide to the organic phase, allowing for milder reaction conditions and potentially higher selectivity. This can lead to a cleaner reaction with fewer byproducts.

Side_Reactions cluster_products Potential Products 3,5-Dimethylphenoxide 3,5-Dimethylphenoxide Desired_Product This compound (O-Alkylation) 3,5-Dimethylphenoxide->Desired_Product SN2 Attack on Carbon C-Alkylation_Product C-Alkylated Isomers 3,5-Dimethylphenoxide->C-Alkylation_Product Attack on Ring 3-Halopropanoic_Acid 3-Halopropanoic Acid 3-Halopropanoic_Acid->Desired_Product Elimination_Product Acrylic Acid (E2 Elimination) 3-Halopropanoic_Acid->Elimination_Product Base Induced

Caption: Competing reaction pathways in the synthesis of this compound.

Purification Challenges

Q3: I'm having trouble purifying my product. What is the best way to isolate and purify this compound?

A3: The purification of a carboxylic acid like this product typically involves a multi-step workup and recrystallization.

Workup Procedure:

  • Acidification: After the reaction is complete, cool the mixture and acidify it with a strong acid like hydrochloric acid (HCl) to a pH of 1-2. This will protonate the carboxylate of your product, making it insoluble in water, and also neutralize any remaining base.

  • Extraction: Extract the acidified aqueous solution with an organic solvent like diethyl ether or ethyl acetate. The product will move into the organic layer, while inorganic salts will remain in the aqueous layer.

  • Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. Your carboxylic acid product will be deprotonated and move into the aqueous bicarbonate layer, while any unreacted 3,5-dimethylphenol (which is a weaker acid) will remain in the organic layer. This is a crucial step for removing the starting phenol.

  • Re-acidification and Isolation: Carefully re-acidify the bicarbonate layer with cold, concentrated HCl. Your product will precipitate out as a solid. This can then be collected by vacuum filtration.

Recrystallization:

Recrystallization is an excellent final step to achieve high purity. The choice of solvent is critical.

  • Solvent Selection: A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For carboxylic acids, common solvent systems include:

    • Water

    • Ethanol/water mixture

    • Ethyl acetate/hexanes mixture

    • Toluene

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are any insoluble impurities, perform a hot gravity filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Q4: My product is an oil and won't crystallize. What should I do?

A4: An oily product is a common issue and usually indicates the presence of impurities that are disrupting the crystal lattice formation.

  • Re-purify: The most likely cause is residual starting material or side products. Repeat the extraction and base wash steps carefully to ensure all impurities are removed.

  • Try a Different Recrystallization Solvent: Experiment with different solvent systems. Sometimes a solvent pair (e.g., ethyl acetate/hexanes) is more effective than a single solvent.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the oil to induce crystallization.

  • Column Chromatography: If all else fails, purification by column chromatography on silica gel can be used to isolate the pure product. A solvent system of hexanes and ethyl acetate with a small amount of acetic acid is a good starting point.

Frequently Asked Questions (FAQs)

Q: Which is a better reactant, 3-bromopropanoic acid or 3-chloropropanoic acid?

A: 3-Bromopropanoic acid is generally the better choice. Bromide is a better leaving group than chloride, which means the S(_N)2 reaction will proceed faster and under milder conditions. This can lead to higher yields and fewer side reactions.

Q: What is the optimal base for this reaction?

A: The optimal base depends on the solvent.

  • Aqueous conditions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective and economical choices.

  • Anhydrous conditions (e.g., in acetone or DMF): Potassium carbonate (K₂CO₃) is a good choice as it is strong enough to deprotonate the phenol but is less likely to cause elimination than stronger bases like sodium hydride (NaH).

Q: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the best method. Use a silica gel plate and a solvent system such as a 7:3 mixture of hexanes and ethyl acetate. You should see the spot for your starting phenol disappear and a new, more polar spot for your carboxylic acid product appear.

Q: What are the expected spectroscopic signatures for this compound?

A:

  • ¹H NMR: You would expect to see signals for the two methyl groups on the aromatic ring, the aromatic protons, and the two methylene groups and the carboxylic acid proton of the propanoic acid chain. The carboxylic acid proton will be a broad singlet far downfield (typically >10 ppm).

  • ¹³C NMR: You will see distinct signals for the methyl carbons, the aromatic carbons (including the carbon attached to the ether oxygen), the methylene carbons, and the carbonyl carbon of the carboxylic acid.

  • FT-IR: The most characteristic peaks will be a broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹) and a strong C=O stretch from the carbonyl group (around 1700-1725 cm⁻¹). You will also see C-O stretching from the ether linkage.[3]

Experimental Protocols

Protocol 1: Synthesis using Sodium Hydroxide in an Aqueous System
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
3,5-Dimethylphenol122.175.00 g0.04091.0
3-Bromopropanoic Acid152.976.88 g0.04501.1
Sodium Hydroxide40.003.60 g0.09002.2
Water18.0250 mL--

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3.60 g of sodium hydroxide in 50 mL of water.

  • Add 5.00 g of 3,5-dimethylphenol to the flask and stir until it is completely dissolved.

  • Add 6.88 g of 3-bromopropanoic acid to the reaction mixture.

  • Heat the mixture to reflux (approximately 100 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the flask to room temperature in an ice bath.

  • Slowly and carefully acidify the reaction mixture with concentrated HCl until the pH is ~1. A white precipitate should form.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with a saturated solution of sodium bicarbonate (2 x 50 mL). (Caution: Foaming will occur!)

  • Separate the aqueous bicarbonate layer and cool it in an ice bath.

  • Slowly add concentrated HCl to the bicarbonate layer until the pH is ~1. The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • Recrystallize the crude product from a suitable solvent (e.g., hot water or an ethanol/water mixture) to obtain the pure this compound.

References

  • The Williamson Ether Synthesis. University of Colorado, Boulder. [Link]

  • Williamson Ether Synthesis. University of California, Davis. [Link]

  • Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Investigation of the Synthesis of Phenoxypropionic Acid Derivatives Based on 1,3,5-Triazine System. Chaoyang University of Technology. [Link]

  • Preparation of 3,5-dimethylphenol. PrepChem. [Link]

  • Ghosh et al., A review on impurity profile of pharmaceuticals. International Journal of Pharmaceutical Sciences and Research. 2014; 5(10): 4078-4108.
  • Yadav, G. D., & Deshmukh, G. P. (2017). Insight into solid-liquid phase transfer catalyzed synthesis of Mecoprop ester using K2CO3 as base and development. Journal of Chemical Sciences, 129(11), 1787-1796.
  • Mąkosza, M. (2000). Phase-transfer catalysis. A general and efficient method for synthetic organic chemistry. Pure and applied chemistry, 72(7), 1399-1403.
  • CN104761435A - Preparation method of 3,5-dimethylphenol.
  • Etta, E. M., Ayuk, E. L., & Echa, G. E. (2023). Quantum chemical studies, spectroscopic NMR and FT-IR analysis, and molecular docking investigation of 3, 3′-di-O-methyl ellagic acid isolated from the stem bark of anacardium occidentale. TUT Journal of Analytical Science and Technology, 4(2), 20-35.
  • Treatment of 3,5-dimethylphenol with dilute nitric acid... Vaia. [Link]

  • O’Mahony, M. A., & Tajber, L. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design.
  • Recrystallization. University of California, Los Angeles. [Link]

  • Zhang, J., An, C., Li, H., Wang, J., & Li, H. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. International Journal of Molecular Sciences, 24(12), 10108.
  • Industrial Phase-Transfer Catalysis. PTC Communications, Inc. [Link]

  • Hansen, T. V., & Isaksson, J. (2024). Biological Evaluations, NMR Analyses, Molecular Modeling Studies, and Overview of the Synthesis of the Marine Natural Product (−)-Mucosin. Marine Drugs, 22(3), 114.
  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • If I react 3,5-dimethylphenol with NaOH what would be the product? Homework.Study.com. [Link]

  • Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Trade Science Inc. [Link]

  • Infrared spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

  • Liu, X., Wang, Y., Li, X., & Zhang, Z. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes.
  • Infrared Spectral Studies of Propanoic Acid in Various Solvents. Oriental Journal of Chemistry. [Link]

  • Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica. [Link]

  • 3,5-Dimethylphenol. PubChem. [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]

  • Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from New Zealand. Mendeley Data. [Link]

  • Wang, F., Zhang, J., & Wang, J. (2023). Recrystallization Mediates the Gelation of Amorphous Drugs: The Case of Acemetacin. Pharmaceutics, 15(1), 221.

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Technical Support Center: Optimizing pH for the Extraction of Phenoxypropanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the extraction of phenoxypropanoic acids. This resource is designed for researchers, scientists, and drug development professionals who are looking to develop robust, efficient, and reproducible extraction methodologies. Here, we will move beyond simple protocols to explore the underlying chemical principles that govern the successful extraction of these acidic compounds. Our focus is on providing you with the knowledge to not only follow a method but to intelligently troubleshoot and optimize it for your specific application.

Troubleshooting Guide: Common Extraction Issues

This section addresses the most frequent challenges encountered during the extraction of phenoxypropanoic acids from various matrices. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.

Q1: Why is my recovery of phenoxypropanoic acid consistently low?

Low recovery is the most common issue and can often be traced back to a suboptimal pH environment during extraction.

Core Principle: The Role of Ionization

Phenoxypropanoic acids are weak acids, meaning they can exist in two forms in an aqueous solution: a neutral, protonated form (HA) and a charged, deprotonated (ionized) form (A⁻). The equilibrium between these two forms is dictated by the pH of the solution and the compound's pKa (acid dissociation constant).

The neutral (HA) form is significantly more soluble in organic solvents and has a stronger affinity for reversed-phase solid-phase extraction (SPE) sorbents. The ionized (A⁻) form, being charged, is more soluble in the aqueous phase. Therefore, to maximize extraction efficiency into an organic solvent or retention on an SPE column, you must ensure the vast majority of your analyte is in its neutral form.

The Henderson-Hasselbalch Equation in Practice

The relationship between pH, pKa, and the ratio of the ionized to neutral forms is described by the Henderson-Hasselbalch equation.[1][2][3]

pH = pKa + log([A⁻]/[HA])

To maximize the concentration of the neutral, extractable form ([HA]), the pH of the sample solution must be significantly lower than the pKa of the analyte.[4]

Troubleshooting Steps:

  • Verify Analyte pKa: The first step is to know the pKa of your target phenoxypropanoic acid. This information can be found in chemical databases or predicted using software.[5]

  • Apply the "2 pH Unit Rule": For efficient extraction, the pH of the aqueous sample should be adjusted to at least 2 pH units below the analyte's pKa.[5][6] At this pH, over 99% of the acid will be in its neutral, extractable form.

  • Check Your Acidification Process: Ensure the acid you are using to adjust the pH is thoroughly mixed into the sample and that the final pH is stable before proceeding with the extraction.

  • Consider Other Factors: If pH is correctly optimized, investigate other potential causes such as inappropriate solvent choice, insufficient extraction time, or analyte degradation.[7] Certain unstable compounds may require protective measures like adding antioxidants or protecting the sample from light.[8]

Q2: I'm experiencing persistent emulsions during my liquid-liquid extraction (LLE). How can I resolve this?

Emulsions are a common problem in LLE, particularly when dealing with complex biological matrices like plasma or tissue homogenates.[9] An emulsion is a stable dispersion of one immiscible liquid within another, which prevents the clean separation of the aqueous and organic layers.

Primary Causes:

  • High concentrations of endogenous surfactants like phospholipids, fatty acids, and proteins in the sample matrix.[9]

  • Vigorous shaking or mixing , which disperses the liquids into fine droplets.[10]

Strategies for Prevention and Resolution:

MethodDescriptionRationale
Gentle Inversion Instead of vigorous shaking, gently invert the separatory funnel 10-20 times.This reduces the mechanical energy that creates fine droplets, minimizing emulsion formation while still allowing for sufficient interfacial contact for extraction.[9]
"Salting Out" Add a saturated solution of sodium chloride (brine) or solid salt to the separatory funnel.This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic solvent in the aqueous phase and disrupting the emulsion by forcing surfactant-like molecules into one phase.[9][11]
Centrifugation Transfer the mixture to centrifuge tubes and spin at a moderate speed.The applied force will break the emulsion and lead to a clear separation of the layers.[11]
Filtration Pass the mixture through a phase separation filter paper or a glass wool plug.These materials can physically disrupt the emulsion and facilitate the separation of the two phases.[9]
Solvent Modification Add a small amount of a different organic solvent.This can alter the overall solvent properties and help solubilize the emulsifying agent in one of the layers, thereby breaking the emulsion.[9]
Use Supported Liquid Extraction (SLE) SLE is an alternative to LLE where the aqueous sample is coated onto a solid support (like diatomaceous earth), and the organic solvent is passed through it.This technique avoids the vigorous mixing that causes emulsions, providing a clean separation.[9]
Q3: My final extract contains significant matrix interference. How can I improve its purity?

High purity is critical for sensitive analytical techniques like LC-MS/MS. If your extract is clean but your recovery is low, refer to Q1. If your recovery is adequate but the extract is dirty, a "back-extraction" cleanup step can be highly effective.

The Principle of Back-Extraction:

This technique leverages the pH-dependent solubility of your acidic analyte to separate it from neutral or basic impurities that were co-extracted.

  • Initial Extraction (Acidic pH): Perform the primary extraction at a low pH (pH < pKa - 2) to transfer the neutral phenoxypropanoic acid into the organic phase, along with any neutral or basic impurities.

  • Back-Extraction (Basic pH): Isolate the organic extract and mix it with a fresh aqueous solution adjusted to a high pH (e.g., pH > pKa + 2).

  • Phase Separation: At this high pH, your phenoxypropanoic acid will be deprotonated to its ionized form (A⁻), making it highly soluble in the new aqueous phase. Neutral impurities will remain in the organic phase.

  • Final Steps: Discard the organic layer containing the impurities. The clean aqueous layer now contains your purified analyte. This solution can then be re-acidified and re-extracted into a final, clean organic solvent for analysis if needed.[5][12]

This two-step pH manipulation provides a powerful method for significantly improving the selectivity and cleanliness of your final extract.[5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of pH optimization for phenoxypropanoic acid extraction?

The core principle lies in controlling the ionization state of the carboxylic acid functional group. For maximum recovery, the analyte must be in its neutral, non-ionized state. This form is more lipophilic ("fat-loving") and therefore partitions more readily into an organic solvent during LLE or adsorbs more strongly onto the hydrophobic stationary phase in reversed-phase SPE. By adjusting the sample pH to be at least 2 units below the analyte's pKa, you ensure that the vast majority of the molecules are in this required neutral form.[5][6]

Q2: How do I find the pKa for my specific analyte?

Accurate pKa values are crucial for this work. Several resources are available:

  • Chemical Databases: Websites like PubChem and FooDB often list experimental or predicted physicochemical properties, including pKa. For example, 3-Phenoxypropionic acid has a predicted acidic pKa of around 4.21.[13][14][15]

  • Software Tools: Programs from vendors like ChemAxon can accurately predict pKa values based on chemical structure.[5]

  • Literature Search: Scientific articles detailing the analysis of your specific compound will often state the pKa.

Table 1: Physicochemical Properties of Common Phenoxypropanoic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKa (Strongest Acidic)Recommended Extraction pH
2-Phenoxypropionic Acid C₉H₁₀O₃166.17~3.22≤ 1.2
3-Phenoxypropionic Acid C₉H₁₀O₃166.17~4.21[14]≤ 2.2
Dichlorprop C₉H₈Cl₂O₃235.06~2.8-3.0≤ 1.0
Mecoprop C₁₀H₁₁ClO₃214.64~3.1-3.2≤ 1.2

Note: pKa values are estimates and can vary slightly based on the prediction method or experimental conditions. Experimental verification is always recommended.

Q3: Does this pH optimization strategy apply to both LLE and SPE?

Yes, the underlying principle is the same for both techniques, but its application differs slightly.

  • For Liquid-Liquid Extraction (LLE): The sample's aqueous pH must be adjusted before adding the immiscible organic solvent to ensure the analyte partitions out of the water and into the organic layer.

  • For Solid-Phase Extraction (SPE) (Reversed-Phase): The sample pH must be adjusted before loading it onto the SPE cartridge.[16] This ensures the neutral analyte is retained by the hydrophobic sorbent. Interfering polar compounds can be washed away with a weak solvent. The purified analyte is then typically eluted with a stronger organic solvent (e.g., methanol or acetonitrile).[17][18]

Q4: Can I just add acid directly to my sample? What type of acid should I use?

Yes, you can add acid directly, but it should be done carefully.

  • Choice of Acid: Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used because they are strong acids and do not typically interfere with subsequent analyses. Formic acid is often used for samples intended for LC-MS analysis as it is volatile and compatible with mass spectrometry.

  • Procedure: Use a calibrated pH meter for accurate measurement. Add the acid dropwise while gently stirring the sample to avoid localized areas of extreme pH, which could potentially degrade the analyte. Ensure the pH has stabilized before proceeding.

Experimental Protocols & Visualizations

Protocol: Experimental Determination of Optimal Extraction pH

This protocol allows you to create a pH profile to empirically determine the optimal extraction pH for your specific phenoxypropanoic acid and matrix.

  • Prepare Aliquots: Prepare at least six identical aliquots of your sample matrix (e.g., 1 mL of plasma each). Spike each aliquot with a known concentration of your analyte.

  • Create a pH Gradient: Adjust the pH of each aliquot to a different value, bracketing the expected optimal pH. For an analyte with a pKa of ~4.0, a good range would be: pH 1.0, 2.0, 3.0, 4.0, 5.0, and 6.0.

  • Perform Extraction: Extract each aliquot using the exact same LLE or SPE procedure (same solvent, volumes, mixing time, etc.).

  • Analyze Extracts: Analyze the final extracts using your chosen analytical method (e.g., HPLC-UV, LC-MS/MS).[19][20]

  • Plot the Data: Plot the analyte recovery (as peak area or calculated concentration) on the y-axis against the extraction pH on the x-axis. The pH that yields the highest recovery is your experimental optimum.

Workflow for pH Optimization and Troubleshooting

The following diagram illustrates the logical workflow for developing and troubleshooting an extraction method for phenoxypropanoic acids.

G Workflow for pH-Optimized Extraction cluster_prep 1. Method Development cluster_eval 2. Evaluation cluster_troubleshoot 3. Troubleshooting A Identify Analyte pKa (e.g., from PubChem) B Select Extraction Method (LLE or SPE) A->B C Calculate Target pH (pH = pKa - 2) B->C D Adjust Sample pH with appropriate acid C->D E Perform Extraction D->E F Analyze Extract (LC-MS, GC-MS) E->F G Recovery > 85%? F->G H Purity Acceptable? G->H Yes J Low Recovery: - Verify pH adjustment - Check solvent choice - Increase mixing time G->J No I Method Optimized H->I Yes K Poor Purity: - Implement back-extraction - Optimize SPE wash step H->K No J->D Re-optimize L Emulsion Formation (LLE): - Use gentle inversion - Add salt (salting out) - Centrifuge K->E Re-extract

Sources

Alternative catalysts for phenoxy propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Catalytic Protocols for Phenoxy Propanoic Acid Synthesis

Executive Summary

The industrial standard for synthesizing phenoxy propanoic acids (e.g., Mecoprop, 2,4-DP) has traditionally relied on the Williamson ether synthesis using stoichiometric strong bases (NaOH/KOH). While effective, this route suffers from high salt waste streams, corrosion issues, and poor regioselectivity (O- vs. C-alkylation).

This technical guide addresses the integration of Phase Transfer Catalysts (PTC) and Heterogeneous Solid Bases as superior alternatives. These catalytic systems offer enhanced reaction rates, reduced thermal requirements, and higher specificity for the target O-alkylated product.

Module 1: Phase Transfer Catalysis (PTC)

The "Workhorse" for Process Intensification

Core Concept: In a Solid-Liquid (S-L) PTC system, the catalyst shuttles the phenoxide anion from the surface of a solid base (e.g., K₂CO₃) into the organic phase where the electrophile (2-chloropropionic acid ester) resides. This avoids the hydration shell that retards reactivity in aqueous systems.

Experimental Protocol: S-L PTC Synthesis of 2-Phenoxypropionic Acid

Based on optimized parameters for Mecoprop synthesis [1].

Reagents:

  • Substrate: Phenol (or substituted phenol like 4-chloro-2-methylphenol)[1]

  • Reagent: Methyl 2-chloropropionate (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (anhydrous, 1.5 equiv)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%)

  • Solvent: Toluene (or Xylene for higher T)

Step-by-Step Workflow:

  • Preparation: Charge the reactor with Toluene and finely ground anhydrous K₂CO₃.

  • Activation: Add the Phenol and TBAB. Heat to 90°C and stir vigorously (See Troubleshooting regarding agitation). Hold for 15 mins to allow surface deprotonation and ion-pair formation.

  • Alkylation: Add Methyl 2-chloropropionate dropwise over 30 minutes.

  • Reaction: Reflux at 100-110°C for 3-5 hours. Monitor via HPLC.

  • Workup: Filter off the solid salts (KCl/KHCO₃). Wash the organic filtrate with water to remove catalyst residues. Evaporate solvent to obtain the ester.

  • Hydrolysis (Optional): If the free acid is required, perform a mild hydrolysis on the ester.

Troubleshooting Guide: PTC Systems
SymptomProbable CauseTechnical Solution
Reaction Stalls at <50% Conversion Hydration of Catalyst: Water traces in the solvent/base are hydrating the anion, reducing nucleophilicity.Drying Step: Ensure K₂CO₃ is calcined. Use a Dean-Stark trap to remove azeotropic water before adding the alkyl halide.
Low Reaction Rate Interfacial Area Limitation: S-L PTC is mass-transfer limited.Agitation: Increase impeller speed (RPM). The reaction rate is directly proportional to the interfacial surface area in S-L systems.
Emulsion Formation during Workup Catalyst Amphiphilicity: TBAB acts as a surfactant.Salting Out: Wash with saturated brine instead of pure water. Alternatively, switch to a polymer-supported catalyst (e.g., Amberlyst A-26) for filtration removal.
Product Contamination Catalyst Decomposition: Quaternary ammonium salts degrade via Hofmann elimination at T > 110°C.Temp Control: Maintain T < 100°C. For higher temperatures, switch to Tetrabutylphosphonium bromide (TBPB) which is thermally stable up to ~150°C [2].

Module 2: Heterogeneous Solid Bases

The "Green" Alternative for Waste Reduction

Core Concept: Using metal oxides (MgO, ZnO) or Layered Double Hydroxides (LDHs) allows the reaction to proceed with easier catalyst recovery and minimal salt waste. These catalysts rely on surface basic sites to activate the phenol [3].

Comparative Analysis of Solid Bases
Catalyst TypeBasicitySelectivity (O/C)ReusabilityNotes
MgO (Magnesium Oxide) ModerateHigh (>95% O)Good (requires calcination)Excellent for minimizing C-alkylation side products.
Hydrotalcites (LDHs) TunableHighExcellentStructure "memory effect" allows regeneration via rehydration/calcination.
Zeolites (Na-X/Y) Low/ModModerateFairPore size constraints can limit diffusion for bulky substituted phenols.
Troubleshooting Guide: Solid Catalysts
SymptomProbable CauseTechnical Solution
Rapid Catalyst Deactivation Surface Fouling: Phenolic tars or polymerization products blocking active sites.Calcination: Regenerate the catalyst by heating in air (400-500°C) to burn off organic residues.
Leaching (Metal in Product) Acidic Byproducts: HCl generated during the reaction attacks the metal oxide.Scavenger Base: Add a stoichiometric amount of a weak base (e.g., NaHCO₃) or run in a flow reactor to remove acid immediately.
High C-Alkylation (Ring substitution) Active Site Acidity: Lewis acid sites on the support (e.g., Al₂O₃) favor Friedel-Crafts type C-alkylation.Support Modification: Switch to a pure basic support like MgO or dope the alumina with KF (KF/Al₂O₃) to poison acidic sites [4].

Module 3: Critical Mechanism Visualization

To troubleshoot effectively, one must understand the "Ambident Nucleophile" problem. The phenoxide ion can react at the Oxygen (desired) or the Carbon (undesired).[2]

Diagram 1: Catalyst Selection Decision Matrix Use this logic flow to select the optimal catalyst for your specific substrate.

CatalystSelection Start Start: Select Catalyst for Phenoxy Propanoic Acid Synthesis Substrate Is the Phenol Substrate Thermally Sensitive? Start->Substrate Sensitive Yes (<80°C limit) Substrate->Sensitive Yes Robust No (>100°C allowed) Substrate->Robust No PTC_Liquid Liquid-Liquid PTC (DCM/Water + TBAB) *Mild but slower* Sensitive->PTC_Liquid Scale Production Scale? Robust->Scale Lab Lab/Pilot (<10kg) Scale->Lab Industrial Industrial (>100kg) Scale->Industrial SolidBase Solid Base (K2CO3) + PTC (TBAB) *High Yield, Solvent Recycle* Lab->SolidBase Hetero Heterogeneous Metal Oxide (MgO or LDH) *Green, No Salt Waste* Industrial->Hetero SolidBase->Hetero If Waste Disposal Cost is High

Caption: Decision matrix for selecting between PTC and Heterogeneous catalysts based on thermal stability and scale.

Diagram 2: Solid-Liquid PTC Mechanism (Starks Extraction) Visualizing the ion-pair shuttle is crucial for understanding why agitation speed matters.

PTCMechanism cluster_Solid Solid Phase (K2CO3) cluster_Interface Interface Layer cluster_Organic Organic Phase (Toluene) K2CO3 K2CO3(s) Deprotonation Deprotonation ArOH -> ArO- K+ K2CO3->Deprotonation Surface Contact Phenol_ads Phenol(ads) IonExchange Ion Exchange ArO- K+ + Q+Br- -> [Q+ ArO-] + KBr Deprotonation->IonExchange Q_ArO [Q+ ArO-] (Active Ion Pair) IonExchange->Q_ArO Extraction Product Product Ar-O-CH(Me)COOMe Q_ArO->Product Nucleophilic Attack AlkylHalide Cl-CH(Me)COOMe AlkylHalide->Product Q_Br Q+ Br- (Recycled Catalyst) Product->Q_Br Leaving Group Q_Br->IonExchange Return to Interface

Caption: The Solid-Liquid PTC cycle. Note that Q+ (Quaternary Ammonium) never enters the solid phase; it operates strictly at the interface and organic layer.

References

  • Yadav, G. D., & Motirale, B. G. (2017). Insight into solid-liquid phase transfer catalyzed synthesis of Mecoprop ester using K2CO3 as base and development of kinetic model. Journal of Chemical Sciences, 129, 1793–1802.

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (Standard Reference Text).
  • Yadav, G. D., & Pathre, G. S. (2006). Synergism of microwave and phase transfer catalysis in the synthesis of 2-phenoxypropionic acid. Tetrahedron Letters.

  • Pandey, A., & Fraile, J. M. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Green Chemistry Letters and Reviews, 14(3), 442-458.

Sources

Technical Support: Minimizing Side Reactions in 3,5-Dimethylphenoxy Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ambident Nucleophile Challenge

The alkylation of 3,5-dimethylphenol presents a specific challenge compared to simple phenol. The two methyl groups at the meta positions are electron-donating, which increases the electron density of the aromatic ring. This activates the ortho (2,6) and para (4) positions, significantly increasing the risk of C-alkylation (Friedel-Crafts type side reactions) compared to unsubstituted phenols.

To maximize O-alkylation (ether formation), you must manipulate the reaction environment to favor the "hard" nucleophilic center (Oxygen) over the "soft" nucleophilic center (Ring Carbon), while simultaneously suppressing E2 elimination of your alkylating agent.

Critical Analysis of Side Reactions

A. O-Alkylation vs. C-Alkylation (Regioselectivity)

The phenoxide ion is an ambident nucleophile .[1]

  • O-Attack (Desired): Kinetic control. Favored by "naked" anions in polar aprotic solvents.[2]

  • C-Attack (Undesired): Thermodynamic control.[3][4] Favored by tight ion pairs, protic solvents (which H-bond to Oxygen, shielding it), and the electron-rich nature of the 3,5-dimethyl aromatic ring.

B. Substitution (SN2) vs. Elimination (E2)[2][5]
  • SN2 (Desired): Bimolecular substitution. Favored by primary alkyl halides, moderate basicity, and lower temperatures.

  • E2 (Undesired): Dehydrohalogenation. Favored by steric bulk (in the electrophile), high temperatures, and strong/bulky bases (e.g., t-BuOK).

Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways for 3,5-dimethylphenol.

ReactionPathways Start 3,5-Dimethylphenol (Reactant) Base Base Deprotonation (K2CO3 / NaH) Start->Base Intermediate 3,5-Dimethylphenoxide (Ambident Nucleophile) Base->Intermediate - H+ O_Path Path A: O-Attack (Polar Aprotic Solvent) Intermediate->O_Path Solvated Cation Naked Anion C_Path Path B: C-Attack (Protic Solvent / Tight Ion Pair) Intermediate->C_Path Shielded Oxygen Activated Ring E_Path Path C: Elimination (High Temp / Strong Base) Intermediate->E_Path Basic Attack on Alkyl Halide Beta-H Prod_Ether Target Ether (O-Alkylated) O_Path->Prod_Ether Prod_C_Alk C-Alkylated Byproduct (Ortho/Para) C_Path->Prod_C_Alk Prod_Alkene Alkene + Phenol (Elimination) E_Path->Prod_Alkene

Caption: Competing reaction pathways. Path A is the target; Paths B and C are the primary failure modes.

Optimization Strategy: Variables & Controls

The following table summarizes how to tune conditions to favor O-alkylation for this specific substrate.

VariableRecommendationScientific Rationale
Solvent DMF, DMSO, or Acetone Polar Aprotic: These solvents solvate the cation (K+/Na+) effectively but do not form hydrogen bonds with the phenoxide oxygen. This leaves the oxygen "naked" and highly nucleophilic [1]. Protic solvents (EtOH, H2O) shield the oxygen, encouraging C-alkylation.[5][6]
Base K₂CO₃ or Cs₂CO₃ Cation Size: Potassium (K+) and Cesium (Cs+) are larger than Sodium (Na+). They form looser ion pairs with the phenoxide, increasing O-nucleophilicity. Avoid strong bases like NaH unless necessary, as they increase E2 elimination risk [2].
Temperature 50°C - 80°C Kinetics: O-alkylation is generally kinetically favored. Extremely high temperatures (>100°C) can provide the activation energy required for the thermodynamically stable C-alkylation or E2 elimination.
Concentration 0.2 M - 0.5 M Aggregation: High concentrations can lead to phenoxide aggregates that may alter regioselectivity. Dilution helps maintain the "naked" anion state.
Catalyst 18-Crown-6 (Optional) Phase Transfer: If using K₂CO₃ in Acetone/Acetonitrile, adding a crown ether complexes the K+, breaking the ion pair and significantly boosting O-alkylation rates [3].

Validated Experimental Protocols

Protocol A: Standard High-Selectivity Method (DMF/K₂CO₃)

Best for: Small to medium scale, high value substrates.

  • Dissolution: Dissolve 3,5-dimethylphenol (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq).

    • Note: Milling the K₂CO₃ to a fine powder increases surface area and reaction rate.

  • Activation: Stir at room temperature for 15 minutes. The solution may turn slightly yellow/orange as the phenoxide forms.

  • Alkylation: Add the Alkyl Halide (1.1 eq) dropwise.

    • Critical: If the alkyl halide is secondary, cool to 0°C during addition to suppress elimination.

  • Reaction: Heat to 60°C and monitor by TLC/HPLC.

  • Workup: Dilute with water (dissolves DMF and salts) and extract with Ethyl Acetate. Wash organic layer with 1M NaOH (removes unreacted phenol) then Brine.

Protocol B: Green/Scale-Up Method (Phase Transfer Catalysis)

Best for: Large scale, avoiding DMF removal issues.

  • Biphasic Setup: Dissolve 3,5-dimethylphenol (1.0 eq) and Alkyl Halide (1.2 eq) in Toluene.

  • Catalyst: Add Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (0.05 eq / 5 mol%).

  • Base: Add 50% aqueous NaOH (2.0 eq).

  • Agitation: Stir vigorously at reflux.

    • Mechanism:[1][7][8][9][10] The quaternary ammonium salt shuttles the phenoxide into the organic layer as a loose ion pair (

      
      ), where it reacts rapidly with the alkyl halide [4].
      

Troubleshooting Guide (FAQ)

Issue 1: "My product mass is correct, but the NMR is messy/wrong."

Diagnosis: You likely have C-Alkylation .[8]

  • Verification: Check the aromatic region in ¹H NMR.

    • O-Alkylated: 3 aromatic protons (integral 3H). The 2,6-protons are chemically equivalent.

    • C-Alkylated: Loss of symmetry. You will see new alkyl peaks coupled to the ring, and reduced aromatic integration (2H instead of 3H).

  • Solution: Switch solvent to DMF or DMSO. Ensure your system is strictly anhydrous. Water acts as a protic solvent and encourages C-attack.[5][6]

Issue 2: "I see a lot of starting phenol and a new non-polar spot that isn't my ether."

Diagnosis: You are seeing Elimination (E2) .[2][11] The "new spot" is likely the alkene (which may be volatile) or polymerized alkene. The starting phenol remains because the alkylating agent is being destroyed.

  • Solution:

    • Lower the reaction temperature.[2]

    • Switch from a strong base (NaH/NaOH) to a weaker base (K₂CO₃).

    • If using a secondary alkyl halide, elimination is a major competitor.[2][12][9] Consider converting the alcohol to a Mesylate/Tosylate and reacting with the phenoxide at lower temperatures.

Issue 3: "The reaction stalls at 80% conversion."

Diagnosis: Surface Passivation or Hydrolysis .

  • Cause: In solid-liquid reactions (K₂CO₃ in Acetone), the surface of the base can get coated with KBr/KCl byproducts. Alternatively, trace water hydrolyzed your alkyl halide.

  • Solution:

    • Use vigorous mechanical stirring.

    • Add a catalytic amount of TBAI (Tetrabutylammonium Iodide) to facilitate Finkelstein exchange (R-Cl

      
       R-I), making the electrophile more reactive.
      

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific experimental failure.

Troubleshooting Start Analyze Crude Mixture (TLC / NMR / LCMS) Q1 Is the Target Mass Present? Start->Q1 Q2 Check 1H NMR Aromatic Region. Symmetric 3H signal? Q1->Q2 Mass Found Q3 Is Alkyl Halide Consumed? Q1->Q3 Mass Missing YesMass Yes NoMass No Success Success: O-Alkylation Achieved Q2->Success Symmetric C_Alk_Fail Failure: C-Alkylation Fix: Switch to DMF/DMSO Use K2CO3 Q2->C_Alk_Fail Asymmetric Symmetric Yes (Symmetric) Asymmetric No (Complex/Asymmetric) Elim_Fail Failure: Elimination (E2) Fix: Lower Temp Use Weaker Base Q3->Elim_Fail Alkene Formed Stall_Fail Failure: Stalled Reaction Fix: Add TBAI Catalyst Dry Solvent Q3->Stall_Fail Reactants Unchanged HalideGone Yes (Halide Gone) HalideLeft No (Halide Remains)

Caption: Diagnostic logic for analyzing crude reaction mixtures.

References

  • Kornblum, N., et al. "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts with Alkyl Halides." Journal of the American Chemical Society, vol. 77, no. 23, 1955, pp. 6269–6280.

  • Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th ed., Wiley, 2013.
  • Liotta, C. L., & Harris, H. P. "Chemistry of naked anions. I. Reactions of the 18-crown-6 complex of potassium fluoride with organic substrates in aprotic organic solvents." Journal of the American Chemical Society, vol. 96, no. 7, 1974, pp. 2250–2252.

  • Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, vol. 93, no. 1, 1971, pp. 195–199.

Sources

Validation & Comparative

Comparative Guide: Lactisole vs. 3-(3,5-Dimethylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Lactisole (a validated T1R3 antagonist) and its structural analogue, 3-(3,5-Dimethylphenoxy)propanoic acid (referred to here as 3-DMPP ).

Executive Summary

This guide compares Lactisole (2-(4-methoxyphenoxy)propanoic acid), the industry-standard sweet taste inhibitor, with This compound (3-DMPP), a structural analogue. The comparison focuses on their efficacy as T1R3 Transmembrane Domain (TMD) antagonists and their utility in Structure-Activity Relationship (SAR) studies.

  • Lactisole: A potent, broad-spectrum sweet taste inhibitor that acts as a Negative Allosteric Modulator (NAM) on the human T1R3 receptor subunit. Its activity is strictly dependent on the

    
    -chiral center  (2-position) and the specific distance between the aromatic ring and the carboxyl group.
    
  • This compound (3-DMPP): A structural probe often used to define the pharmacophore boundaries of the T1R3 TMD. By shifting the carboxyl group to the

    
    -position  (3-propanoic acid) and altering the aromatic substitution, this molecule typically exhibits significantly reduced or abolished inhibitory activity, serving as a critical negative control  or selectivity probe  in chemosensory research.
    

Chemical & Structural Analysis[1]

The biological activity of phenoxy-acid derivatives on the T1R3 receptor is governed by strict steric and electronic requirements.

Structural Comparison Table
FeatureLactisole (Standard)This compound (Analogue)
IUPAC Name 2-(4-methoxyphenoxy)propanoic acidThis compound
Common Role T1R3 Antagonist (Sweet Inhibitor)Structural Probe / Fibrate Intermediate
Acid Chain Position 2-position (

-substitution)
3-position (

-substitution)
Chirality Chiral (S-isomer is active)Achiral (No stereocenter at

-carbon)
Aromatic Substitution 4-Methoxy (Para-electron donating)3,5-Dimethyl (Meta-alkyl substitution)
Pharmacophore Class

-Phenoxypropanoic Acid

-Phenoxypropanoic Acid
Key SAR Insight Rigid distance between ring & COOHFlexible/Extended linker (often inactive)
Structure-Activity Relationship (SAR) Logic

The T1R3 TMD binding pocket requires a precise spatial arrangement of the aromatic ring and the carboxylate anion.

  • The

    
    -Methyl Group:  In Lactisole, the methyl group at the 2-position creates a chiral center. The (S)-enantiomer fits into a hydrophobic sub-pocket of the T1R3 TMD, locking the receptor in an inactive conformation. 3-DMPP lacks this 
    
    
    
    -methyl group (it is a linear propanoic acid derivative), losing this critical anchor point.
  • Linker Length: Lactisole places the carboxyl group 1 carbon away from the ether oxygen. 3-DMPP extends this to 2 carbons. This extension disrupts the ionic interaction with the critical transmembrane residues (e.g., Arg/Lys residues in TM3/TM5/TM6) required for antagonism.

Mechanism of Action: T1R3 Allosteric Modulation

Lactisole and its active analogues function as Negative Allosteric Modulators (NAMs) . They do not compete with sweeteners (which bind to the Venus Flytrap Domain); instead, they bind to the Transmembrane Domain (TMD) to stabilize the inactive state.

Signaling Pathway Diagram (Graphviz)

The following diagram illustrates the T1R3 signaling cascade and the specific intervention point of Lactisole vs. the likely inactivity of 3-DMPP.

T1R3_Pathway Sweetener Sweetener (Ligand) (Sugars, Artificial) VFT T1R2/T1R3 VFT Domain (Orthosteric Site) Sweetener->VFT Binds TMD_Active T1R3 TMD (Active Conformation) VFT->TMD_Active Induces Conformational Change TMD_Inactive T1R3 TMD (Inactive Conformation) TMD_Active->TMD_Inactive Lactisole shifts equilibrium G_Protein G-Protein Activation (Gustducin / Gα14) TMD_Active->G_Protein Activates PLC_Beta PLC-β2 Activation G_Protein->PLC_Beta IP3 IP3 Production PLC_Beta->IP3 Ca_Release Intracellular Ca2+ Release (TRPM5 Channel Opening) IP3->Ca_Release Signal Sweet Taste Perception Ca_Release->Signal Lactisole Lactisole (Potent NAM) Lactisole->TMD_Inactive Stabilizes (High Affinity) DMPP 3-DMPP (Inactive/Weak Analogue) DMPP->TMD_Inactive Fails to Bind/Stabilize (Steric Mismatch)

Caption: Mechanism of T1R3 inhibition. Lactisole stabilizes the inactive TMD conformation, blocking downstream Ca2+ signaling. 3-DMPP fails to engage the TMD due to structural incompatibility.

Experimental Validation Protocol

To empirically verify the difference in potency between Lactisole and 3-DMPP, a Cell-Based Calcium Flux Assay is the gold standard. This protocol validates the "active vs. inactive" hypothesis.

Protocol: FLIPR Calcium Assay for T1R3 Antagonists

Objective: Quantify the IC50 of Lactisole and 3-DMPP against a standard sweetener (e.g., Sucralose).

Reagents & Setup
  • Cell Line: HEK293 cells stably expressing human T1R2/T1R3 and the chimeric G-protein G

    
    16-gust44  (couples T1R to Calcium release).[1]
    
  • Agonist: Sucralose (1 mM, approx. EC50 concentration).

  • Antagonists:

    • Control: Lactisole (0.1

      
      M – 1 mM).
      
    • Test: 3-DMPP (0.1

      
      M – 1 mM).
      
  • Detection: Fluo-4 AM or Calcium-4 Assay Kit (Molecular Devices).

Step-by-Step Workflow
  • Seeding: Plate cells in 384-well black-wall plates (15,000 cells/well). Incubate 24h.

  • Dye Loading: Aspirate medium. Add 20

    
    L Calcium-4 dye loading buffer. Incubate 1h at 37°C.
    
  • Compound Preparation:

    • Prepare 4x serial dilutions of Lactisole and 3-DMPP in assay buffer (HBSS + 20mM HEPES).

    • Prepare 4x Sucralose solution.

  • Baseline Measurement: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Measure baseline fluorescence (F0) for 10s.

  • Antagonist Addition (Pre-incubation): Add compounds (Lactisole or 3-DMPP). Monitor for 5 mins (to check for agonist activity – unlikely).

  • Agonist Addition: Inject Sucralose (final conc. 1 mM).

  • Data Acquisition: Measure fluorescence peak (Fmax) for 120s.

  • Analysis: Calculate

    
    . Plot % Inhibition vs. Log[Concentration].
    
Expected Results
  • Lactisole: Dose-dependent inhibition with an IC50

    
     15-30 
    
    
    
    M
    .
  • 3-DMPP: Little to no inhibition up to 1 mM (flat line), or significantly weaker inhibition (IC50 > 500

    
    M). This confirms the necessity of the 
    
    
    
    -phenoxypropanoic scaffold.

Potential Off-Target Effects (Fibrate Connection)

While Lactisole is highly specific for T1R3, phenoxy-acid derivatives like 3-DMPP structurally resemble Fibrates (PPAR agonists).

  • Lactisole: Specific to T1R3 (TMD).

  • 3-DMPP: Structurally similar to Gemfibrozil intermediates. Researchers should be aware that while 3-DMPP may be inactive on T1R3, it could potentially activate PPAR

    
      or PPAR
    
    
    
    nuclear receptors, or the Free Fatty Acid Receptor GPR120 (FFA4) .
  • Recommendation: If using 3-DMPP in metabolic studies (e.g., GLP-1 secretion in gut cells), include a PPAR antagonist control to rule out nuclear receptor effects.

References

  • Jiang, P., et al. (2005). "Lactisole Interacts with the Transmembrane Domains of Human T1R3 to Inhibit Sweet Taste."[2] Journal of Biological Chemistry.

  • Maillet, E. L., et al. (2009). "Phenoxy herbicides and fibrates potently inhibit the human chemosensory receptor subunit T1R3." PLOS ONE.

  • Winnig, M., et al. (2005). "Artificial Sweeteners and the T1R3 Receptor: Structural Insights." BMC Neuroscience.

  • PubChem Compound Summary. "Lactisole (CID 4084)." National Center for Biotechnology Information.

  • Sigma-Aldrich Product Data. "this compound (CAS 7507-34-8)." Merck KGaA.

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of 3,5-Dimethylphenoxy Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectra of molecules containing the 3,5-dimethylphenoxy moiety. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the underlying electronic principles and experimental considerations. We will objectively compare the spectral characteristics of this structure to its simpler analogues, supported by established spectroscopic principles and detailed experimental protocols.

Introduction: The Significance of the Phenoxy Moiety

The phenoxy group is a fundamental structural unit in a vast array of organic molecules, from pharmaceuticals to advanced polymers. The electronic properties of the aromatic ring are highly sensitive to the nature and position of its substituents. Understanding how these substituents modulate the molecule's interaction with ultraviolet and visible light is crucial for both qualitative characterization and quantitative analysis. This guide focuses specifically on the 3,5-dimethylphenoxy group, exploring how the meta-positioned, electron-donating methyl groups influence its UV-Vis absorption profile compared to parent structures like anisole and other isomeric derivatives.

Theoretical Background: Electronic Transitions in Aromatic Ethers

The UV-Vis spectrum of a phenoxy derivative is dominated by electronic transitions within the benzene ring chromophore. Benzene itself exhibits three primary absorption bands originating from π → π* transitions: an intense E1 band (~184 nm), a moderately intense E2 band (~204 nm), and a weak, fine-structured B-band (~256 nm)[1][2]. The B-band, though weak, is particularly sensitive to substitution and is often the focus of analysis in the accessible UV region (200-400 nm)[2].

When an oxygen atom is attached to the ring (forming a phenoxy ether), its non-bonding electrons (n-electrons) can interact with the π-system of the ring through resonance. This n-π conjugation has two major effects[1][3]:

  • Bathochromic Shift (Red Shift): The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. This shifts the primary absorption bands to longer wavelengths[1].

  • Hyperchromic Effect: The probability of the electronic transition increases, leading to a higher molar absorptivity (ε).

The addition of alkyl groups, such as the two methyl groups in the 3,5-positions, further modifies the spectrum. Methyl groups are weakly electron-donating through an inductive effect, causing slight bathochromic and hyperchromic shifts.

Comparative Spectral Analysis

CompoundKey Structural FeaturesExpected Primary Band (π → π)Expected B-Band (π → π)Rationale for Spectral Differences
Anisole (Methoxybenzene) Unsubstituted Phenoxy Ether~217 nm~269 nmBaseline. The n-π conjugation of the methoxy group shifts the benzene bands to longer wavelengths. This serves as our fundamental reference.
3,5-Dimethylphenoxy Derivative Two meta methyl groups (weakly electron-donating)~220-222 nm~272-274 nmMinor Bathochromic Shift. The two methyl groups donate electron density inductively, slightly destabilizing the ground state and stabilizing the excited state. This results in a small red shift compared to anisole. The meta positioning prevents direct resonance interaction, so the effect is modest.
2,6-Dimethylphenoxy Derivative Two ortho methyl groups (steric hindrance)~215-217 nm~268-270 nmSteric Inhibition of Resonance. The bulky methyl groups flanking the ether linkage can force the oxygen atom's p-orbitals out of optimal alignment with the ring's π-system. This steric hindrance reduces n-π conjugation, causing a hypsochromic (blue) shift back towards the values of an unsubstituted benzene ring. The spectrum would resemble anisole or be slightly blue-shifted.[4]
4-Methylphenoxy Derivative (p-cresol ether) One para methyl group (electron-donating)~224 nm~277 nmEnhanced Bathochromic Shift. The methyl group at the para position can participate in hyperconjugation, enhancing the electron-donating effect into the ring. This leads to a more pronounced red shift compared to the meta isomer.

Note: The λmax values are estimations based on substituent effect rules described in the literature. Actual values will vary depending on the specific derivative and the solvent used.

Key Experimental Workflow: Acquiring a High-Fidelity UV-Vis Spectrum

The trustworthiness of spectroscopic data hinges on a meticulously executed experimental protocol. The following workflow is designed to be a self-validating system for the analysis of 3,5-dimethylphenoxy derivatives.

Diagram: Standard UV-Vis Spectroscopy Workflow

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis Solvent Solvent Selection (e.g., Cyclohexane, Ethanol) Choose solvent with UV cutoff <210 nm Stock Stock Solution Preparation Accurately weigh compound, dissolve to known volume (e.g., 1 mg/mL) Solvent->Stock Dilute Serial Dilutions Prepare series of dilutions to find optimal absorbance (0.2-0.8 AU) Stock->Dilute Cuvette Cuvette Preparation Clean quartz cuvettes with solvent, handle by frosted sides only Dilute->Cuvette Blank Measure Blank Fill cuvette with pure solvent, acquire baseline correction Cuvette->Blank Proceed to Acquisition Sample Measure Sample Replace blank with sample solution, acquire absorption spectrum Blank->Sample Replicate Replicate Measurement Perform 2-3 independent measurements for reproducibility Sample->Replicate Identify Identify λmax Determine wavelengths of maximum absorbance Replicate->Identify Proceed to Analysis Beer Beer-Lambert Analysis (Optional) Plot Absorbance vs. Concentration to determine molar absorptivity (ε) Identify->Beer Compare Comparative Analysis Compare spectrum to reference compounds and literature Beer->Compare

Caption: A validated workflow for UV-Vis spectral acquisition.

Step-by-Step Protocol
  • Solvent Selection (The Causality): The choice of solvent is critical. A solvent must dissolve the analyte and be transparent in the wavelength range of interest. For aromatic compounds absorbing around 260-280 nm, solvents like ethanol, methanol, or cyclohexane are excellent choices as their own absorption (UV cutoff) occurs at much shorter wavelengths (<210 nm). Using a solvent like toluene would be inappropriate as its own aromatic absorption would interfere with the analyte's spectrum[5][6].

  • Sample Preparation:

    • Accurately prepare a stock solution of the 3,5-dimethylphenoxy derivative in the chosen solvent (e.g., 100 µg/mL).

    • Perform serial dilutions to create a working solution with an expected maximum absorbance (A_max) between 0.2 and 0.8. This range ensures the measurement is within the linear dynamic range of most spectrophotometers, adhering to the Beer-Lambert Law[7].

    • Use Class A volumetric flasks and calibrated pipettes to ensure concentration accuracy.

  • Instrumentation and Calibration:

    • Use a dual-beam UV-Vis spectrophotometer for optimal stability and baseline correction[8].

    • Fill a matched pair of quartz cuvettes (transparent down to 190 nm) with the pure solvent. Place one in the reference beam path and one in the sample beam path.

    • Run a baseline correction (autozero) across the entire scan range (e.g., 190-400 nm). This digitally subtracts any absorbance from the solvent and minor imperfections in the cuvettes[9].

  • Data Acquisition:

    • Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it. This prevents dilution errors.

    • Place the sample cuvette back into the sample holder.

    • Scan the sample. Set the scan speed to medium and the data interval to 1 nm for good resolution without excessive noise.

    • Identify the wavelength of maximum absorbance (λ_max).

  • Data Validation and Analysis:

    • The acquired spectrum should show smooth, broad peaks characteristic of electronic transitions in solution[10].

    • To confirm the system is working correctly, run a standard of known concentration and λ_max, such as potassium dichromate.

    • For quantitative work, prepare a calibration curve using at least five standard concentrations and verify its linearity (R² > 0.99).

Factors Influencing Spectral Characteristics

The precise λ_max and ε values are not immutable; they are influenced by the local chemical environment.

Diagram: Influences on UV-Vis Absorption

G cluster_intrinsic Intrinsic Molecular Properties cluster_extrinsic Extrinsic Environmental Factors Root UV-Vis Spectrum (λmax, ε) Structure Core Chromophore (Phenoxy Ring) Root->Structure Determined by Solvent Solvent Polarity Root->Solvent Influenced by Substituents Substituent Effects (e.g., -CH3, -OH) Structure->Substituents Modulated by pH pH / Protonation State Solvent->pH

Caption: Intrinsic and extrinsic factors affecting UV-Vis spectra.

  • Solvent Polarity: For π → π* transitions, an increase in solvent polarity typically causes a small bathochromic (red) shift. More polar solvents can stabilize the more polar excited state to a greater extent than the ground state, slightly reducing the energy gap for the transition[11].

  • pH: While the ether linkage in a phenoxy derivative is stable to pH changes, if other ionizable groups are present on the molecule (e.g., a phenolic -OH or an amino -NH2 group), the UV-Vis spectrum will be highly pH-dependent. For instance, deprotonating a phenol to a phenoxide ion causes a significant bathochromic shift and a hyperchromic effect because the negative charge of the anion makes the non-bonding electrons more available for resonance with the ring[1].

Conclusion

The UV-Vis absorption spectrum of a 3,5-dimethylphenoxy derivative is primarily defined by the π → π* transitions of the substituted benzene ring. Compared to a simple phenoxy ether like anisole, the two meta-positioned methyl groups induce a modest bathochromic shift due to their weak, inductive electron-donating nature. This shift is characteristically different from the hypsochromic effect caused by sterically hindered ortho-substituents or the more pronounced bathochromic shift from para-substituents. Accurate spectral characterization relies on a robust experimental protocol that carefully controls for solvent effects, concentration, and instrumental parameters. This guide provides the theoretical framework and practical methodology for researchers to confidently analyze and interpret the spectral data of this important chemical moiety.

References

  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents. (2018). ResearchGate. [Link]

  • Unexpected Solvent Effects on the UV/Vis Absorption Spectra of o-cresol in Toluene and Benzene: In Contrast With Non-Aromatic Solvents. (2018). PubMed. [Link]

  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. (2018). Royal Society Publishing. [Link]

  • Ultraviolet absorption spectra of substituted phenols: a computational study. (2006). PubMed. [Link]

  • Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. (2021). Sciendo. [Link]

  • Light absorption studies. XIV. Ultraviolet absorption spectra of phenols. XV. Ultraviolet absorption spectra of anisoles. (Year N/A). ResearchGate. [Link]

  • Solvent Effects on the UV-visible Absorption Spectra. (Year N/A). Virtual Labs. [Link]

  • Lecture 56 UV- Visible spectroscopy determination of phenol by spectrophotometrically. (2022). YouTube. [Link]

  • ULTRAVIOLET SPECTROSCOPY. (Year N/A). St. Paul's Cathedral Mission College. [Link]

  • Near-UV photolysis of substituted phenols Part II. 4-, 3- and 2-methylphenol. (Year N/A). Royal Society of Chemistry. [Link]

  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (Year N/A). Longdom Publishing. [Link]

  • ELECTRONIC TRANSITION IN UV VISIBLE SPECTROSCOPY. (2012). PharmaTutor. [Link]

  • UV-Vis Spectroscopy. (Year N/A). PowerPoint Presentation. [Link]

  • 14.11: Electronic Spectra: Ultraviolet and Visible Spectroscopy. (2015). Chemistry LibreTexts. [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012). Purdue University. [Link]

  • The Basics of UV-Vis Spectrophotometry. (Year N/A). Agilent. [Link]

  • UV-Vis Absorption Spectroscopy - Theory. (Year N/A). Shimadzu. [Link]

  • UV VISIBLE SPECTROSCOPY. (Year N/A). CUTM Courseware. [Link]

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